molecular formula C24H19ClFNO4 B13492834 N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Katalognummer: B13492834
Molekulargewicht: 439.9 g/mol
InChI-Schlüssel: ABNJHASPCQWVPF-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a useful research compound. Its molecular formula is C24H19ClFNO4 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-4-chloro-3-fluoro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-chloro-3-fluoro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H19ClFNO4

Molekulargewicht

439.9 g/mol

IUPAC-Name

(2R)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI-Schlüssel

ABNJHASPCQWVPF-JOCHJYFZSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Strategic Integration of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of unnatural, halogenated amino acids into peptide sequences represents a paradigm shift in rational drug design. N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a highly specialized building block utilized to engineer proteolytic stability, enhance lipophilicity, and exploit halogen bonding interactions within target binding pockets.

This technical whitepaper provides an in-depth guide on the foundational properties of this compound—specifically its CAS registry number and molecular weight—and details field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is an Fmoc-protected, di-halogenated D-enantiomer of phenylalanine. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, enabling highly orthogonal peptide synthesis strategies. Accurate physicochemical data is paramount for precise stoichiometric calculations during the synthesis workflow.

Table 1: Quantitative Data & Chemical Identifiers

PropertyValueCausality / Significance
Chemical Name N-Fmoc-4-chloro-3-fluoro-D-phenylalanineStandard nomenclature for SPPS building blocks.
CAS Registry Number 2002503-14-0Unique numeric identifier for regulatory and sourcing accuracy ().
Molecular Weight 439.86 g/mol Critical for mass-to-mole conversions during coupling reactions.
Chemical Formula C24H19ClFNO4Reflects the di-halogenated phenyl ring and Fmoc protecting group.
Stereochemistry D-enantiomerConfers resistance to endogenous L-proteases, increasing half-life.

Mechanistic Rationale in Drug Design

Why utilize a 4-chloro-3-fluoro substituted D-phenylalanine in a peptide sequence? The selection of this specific unnatural amino acid is driven by three synergistic mechanisms:

  • Halogen Bonding (σ-Hole Interactions): The chlorine atom at the para-position features an electron-deficient region (the σ-hole) on its electrostatic surface. This allows it to act as a halogen bond donor to Lewis bases (e.g., backbone carbonyls) in the target protein, significantly enhancing binding affinity compared to standard hydrogen bonding ().

  • Fluorine-Induced Conformational Tuning: Fluorine at the meta-position exerts a strong inductive electron-withdrawing effect, which polarizes the adjacent C-Cl bond. This deepens the σ-hole on the chlorine atom, strengthening the resulting halogen bond. Additionally, fluorine modulates the lipophilicity (LogP) of the peptide, improving membrane permeability without adding excessive steric bulk ().

  • Proteolytic Shielding via D-Configuration: Endogenous proteases are highly stereoselective for L-amino acids. The incorporation of the D-enantiomer creates a stereochemical mismatch at the enzymatic cleavage site, drastically extending the in vivo half-life of the peptide therapeutic ().

Solid-Phase Peptide Synthesis (SPPS) Workflow

To successfully integrate N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, researchers must employ optimized Fmoc-SPPS protocols. The steric hindrance introduced by the di-halogenated aromatic ring requires highly efficient coupling reagents to prevent incomplete acylation.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Phase (DMF 3x) Deprotect->Wash1 Coupling Coupling: Fmoc-4-Cl-3-F-D-Phe (HATU/DIPEA) Wash1->Coupling Wash2 Wash Phase (DMF 3x) Coupling->Wash2 Check Kaiser Test (Colorimetric Check) Wash2->Check Check->Deprotect If Positive (Incomplete) Cleavage TFA Cleavage (TFA/TIS/H2O) Check->Cleavage If Negative (Complete)

Solid-Phase Peptide Synthesis workflow for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

Experimental Protocols

The following methodologies establish a self-validating system for the coupling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. The protocol ensures high coupling efficiency while minimizing epimerization.

Protocol 1: Coupling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Objective: Achieve >99% coupling efficiency of the sterically demanding halogenated amino acid onto a resin-bound peptide chain.

Table 2: SPPS Coupling Stoichiometry

ReagentEquivalentsFunction
Resin-bound Peptide1.0 eqSolid support and growing peptide chain.
N-Fmoc-4-Cl-3-F-D-Phe3.0 eqUnnatural amino acid building block.
HATU2.9 eqUronium-based activating agent.
DIPEA6.0 eqNon-nucleophilic organic base.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (MW: 439.86 g/mol ) and HATU in a minimal volume of anhydrous DMF (typically 0.1 M concentration).

  • Base Addition: Add DIPEA to the solution.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At active ester. The slight substoichiometric ratio of HATU (2.9 eq) to the amino acid (3.0 eq) prevents the irreversible capping of the resin's free amines by unreacted uronium species.

  • Pre-activation: Allow the mixture to stand for 2 minutes at room temperature.

    • Causality: This brief pre-activation ensures the complete formation of the active ester before introduction to the sterically hindered resin environment, maximizing the kinetic rate of acylation.

  • Coupling: Transfer the activated solution to the resin-containing reaction vessel. Agitate gently (via nitrogen bubbling or orbital shaking) for 60–90 minutes at room temperature.

  • Validation (Kaiser Test): Drain the reagents and wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test on an aliquot of resin beads.

    • Causality: A colorless/yellow result validates complete primary amine acylation (a self-validating endpoint). A blue result indicates incomplete coupling, necessitating a secondary coupling cycle before proceeding.

Protocol 2: Fmoc Deprotection

Objective: Remove the Fmoc group to expose the α-amino group of the newly coupled D-phenylalanine derivative for subsequent chain elongation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.

  • Initial Deprotection: Add the piperidine solution to the resin and agitate for 3 minutes. Drain.

    • Causality: The initial short treatment neutralizes any residual acid from the coupling phase and initiates the base-catalyzed E1cB elimination mechanism of the Fmoc group.

  • Main Deprotection: Add fresh 20% piperidine/DMF and agitate for 15 minutes.

  • Washing: Drain and wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine and the resulting dibenzofulvene-piperidine adduct.

Analytical Validation

Following global cleavage from the resin (using a standard TFA/TIS/H2O cocktail), the crude peptide must be analyzed to confirm the integrity of the synthesis.

LC-MS Isotopic Profiling: The presence of the 4-chloro-3-fluoro-D-phenylalanine residue provides a built-in diagnostic tool during mass spectrometry. Due to the natural isotopic distribution of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum of the final peptide will display a characteristic M and M+2 isotopic pattern in a precise 3:1 ratio. Observing this distinct isotopic signature serves as definitive, self-validating proof of the successful incorporation of the halogenated residue without degradation.

References

  • Application of the Halogen Bond in Protein Systems Biochemistry (ACS Publications) URL:[Link]

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach Materials Advances (RSC Publishing) URL:[Link]

  • Cell penetrating peptides and methods of making and using thereof (US10626147B2)

Engineering Molecular Recognition: The Impact of Halogenation on D-Phenylalanine Derivative Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The D-Phenylalanine Scaffold in Rational Drug Design

In the pursuit of highly potent and metabolically stable therapeutics, the incorporation of unnatural amino acids has become a cornerstone of modern peptidomimetic and small-molecule drug design. D-phenylalanine (D-Phe) serves as a privileged scaffold; its D-stereocenter confers profound resistance to endogenous proteases, while its aromatic side chain drives critical hydrophobic and π−π stacking interactions within target binding pockets .

However, the native phenyl ring often lacks the precise geometric and electronic complementarity required to achieve sub-nanomolar affinity. By systematically introducing halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the D-Phe aromatic ring, researchers can rationally modulate lipophilicity, electronic distribution, and steric bulk. This whitepaper explores the mechanistic causality behind halogenation and provides validated protocols for leveraging these derivatives to enhance target binding affinity .

Mechanistic Drivers of Halogenated Binding Affinity

The enhancement of binding affinity via halogenation is not a monolithic effect; it is driven by three distinct, yet interconnected, physicochemical phenomena.

The Halogen Bond (X-Bond)

Unlike hydrogen bonds, which rely on electrostatic attraction to a proton, halogen bonds are highly directional non-covalent interactions driven by an anisotropic distribution of electron density. Heavier halogens (Cl, Br, I) possess an equatorial belt of negative charge and a polar, electron-deficient "cap" known as the σ -hole. This electropositive σ -hole acts as a Lewis acid, forming strong, highly directional bonds with Lewis bases (such as backbone carbonyl oxygens or sulfur atoms in methionine) within the binding pocket 3. The strength of the σ -hole, and thus the halogen bond, increases with the polarizability and size of the halogen (I > Br > Cl ≫ F) 4.

Conformational Preorganization

The steric bulk of halogens can restrict the rotational degrees of freedom of the peptide backbone or adjacent side chains. By locking the D-Phe derivative into a specific conformation, the entropic penalty of binding ( ΔS ) is minimized. For instance, in auristatin-derived antibody-drug conjugates, para-halogenation of the phenylalanine residue shifts the cis/trans equilibrium, increasing the population of the biologically active trans isomer by up to 75% without diminishing cytotoxicity 5.

Lipophilicity and Desolvation

Halogenation universally increases the lipophilicity (logP) of the D-Phe side chain. This enhances hydrophobic packing within non-polar sub-pockets. The displacement of ordered water molecules from these pockets into the bulk solvent provides a massive favorable enthalpic and entropic driving force for binding. In studies of amyloidogenic peptides, systematic fluorination of phenylalanine directly correlated with decreased aggregation lag times due to enhanced hydrophobic interactions 6.

HalogenationImpact Start D-Phenylalanine Scaffold Halogenation Halogenation (F, Cl, Br, I) Start->Halogenation Steric Steric Bulk (vdW Volume) Halogenation->Steric Electronic Electronic Effects (σ-hole formation) Halogenation->Electronic Lipophilic Lipophilicity (logP increase) Halogenation->Lipophilic Conformation Conformational Locking (cis/trans shift) Steric->Conformation XBond Halogen Bonding (Directional Interaction) Electronic->XBond Hydrophobic Hydrophobic Packing (Desolvation) Lipophilic->Hydrophobic Affinity Enhanced Binding Affinity & Target Selectivity XBond->Affinity Hydrophobic->Affinity Conformation->Affinity

Mechanistic pathways by which halogenation of D-phenylalanine enhances target binding affinity.

Quantitative Structure-Activity Data

To rationally select the appropriate halogen for a target binding pocket, one must balance steric constraints with the desired electronic effect. The table below summarizes the physicochemical properties of halogenated substitutions on the D-Phe aromatic ring.

Substituentvan der Waals Radius (Å)Electronegativity (Pauling) σ -hole StrengthTypical logP Shift ( Δπ )Primary Binding Contribution
Hydrogen (H) 1.202.20N/ABaselineBaseline π−π stacking
Fluorine (F) 1.473.98Negligible+0.14Polarity tuning, metabolic blocking
Chlorine (Cl) 1.753.16Moderate+0.71Steric fit, moderate halogen bonding
Bromine (Br) 1.852.96Strong+0.86Strong halogen bonding, conformational locking
Iodine (I) 1.982.66Very Strong+1.12Dominant halogen bonding, massive steric bulk

Note: While fluorine is highly electronegative, it lacks the polarizability required to form a significant σ -hole. Therefore, fluorinated D-Phe derivatives rarely participate in halogen bonding and are instead used to modulate pKa, improve metabolic stability, or fill small hydrophobic pockets without introducing excessive steric bulk 7.

Experimental Protocols: Synthesis and Kinetic Validation

To isolate the thermodynamic contribution of halogenation, the experimental workflow must be a self-validating system. The following protocol outlines the synthesis of a D-Phe(4-X) peptide library and its kinetic evaluation using Surface Plasmon Resonance (SPR).

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a highly pure library of peptides containing Fmoc-D-Phe(4-X)-OH (where X = H, F, Cl, Br, I).

  • Resin Preparation & Swelling : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Rink Amide resin is selected to yield a C-terminal amide upon cleavage. This neutralizes the negative charge of a free carboxylate, preventing artifactual electrostatic repulsion within the target's binding pocket that could mask the subtle affinity gains of halogenation.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling of Halogenated D-Phe : Dissolve 4 eq. of Fmoc-D-Phe(4-X)-OH, 3.9 eq. of HATU, and 8 eq. of DIPEA in DMF. Add to the resin and agitate for 60 minutes.

    • Causality: Halogenation, particularly with bulky Bromine or Iodine, increases steric hindrance at the α -carbon and aromatic ring. HATU is utilized over standard HBTU due to its superior reactivity for sterically demanding couplings, ensuring >99% coupling efficiency.

  • Cleavage and Global Deprotection : Treat the dried resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Causality: While halogenated aromatic rings are generally stable to TFA, the Triisopropylsilane (TIPS) scavenger is strictly required to trap carbocations generated from side-chain protecting groups, preventing irreversible re-alkylation of the electron-rich halogenated phenyl ring.

  • Purification : Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC to >95% purity.

Phase 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates to determine the true KD​ ( ΔG ).

  • Ligand Immobilization : Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of ~500 RU is reached.

    • Causality: Covalent amine coupling provides a highly stable baseline. This is critical because halogenated peptides often exhibit very slow off-rates ( koff​ ); a drifting baseline from non-covalent capture methods would artificially skew the dissociation kinetics.

  • Self-Validating Baseline Control : Inject the unhalogenated D-Phe (X=H) peptide variant first to establish the baseline thermodynamic parameters ( KD​ , ΔGH​ ).

  • Analyte Injection : Inject the halogenated D-Phe(4-X) peptides in a multi-cycle kinetic format at concentrations ranging from 0.1x to 10x the estimated KD​ . Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Fitting & Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: Halogen bonding primarily stabilizes the bound state rather than accelerating target recognition. Therefore, successful halogen bonding will manifest analytically as a significantly reduced dissociation rate ( koff​ ) rather than an altered association rate ( kon​ ).

Case Studies in Target Binding

LAT1 Transporter Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is a critical target in oncology. Research demonstrates that meta-substituted iodine (3-I) on phenylalanine derivatives donates a highly directional halogen bond to the backbone oxygen of Ser401 within the LAT1 binding pocket. This specific σ -hole interaction drives both the high affinity and the extraordinary selectivity of the halogenated ligand for LAT1 over other transporters 3.

Oxyanion Hole Probing in Ketosteroid Isomerase

Attempts to replace native hydrogen-bond donors (like Tyrosine) with halogenated phenylalanine derivatives in the oxyanion hole of ketosteroid isomerase revealed the strict geometric requirements of halogen bonding. Because halogen bonds require a nearly linear geometry (170°–180° angle between the C-X bond and the electron donor), they cannot functionally replace hydrogen bonds in rigid active sites where the geometry is pre-optimized for a 120° hydrogen bond angle. This underscores the necessity of rational, structure-based design when deploying halogenated D-Phe derivatives 7.

Conclusion

The halogenation of D-phenylalanine is a highly sophisticated tool in the drug developer's arsenal. By moving beyond simple lipophilicity adjustments and rationally engineering σ -hole interactions and conformational shifts, researchers can achieve profound enhancements in binding affinity and target residence time. Success, however, relies entirely on a rigorous understanding of the target pocket's geometry and the deployment of self-validating kinetic assays to confirm the mechanistic basis of the affinity gain.

References

  • Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1). PMC / NIH.[Link]

  • Evaluating the potential for halogen bonding in ketosteroid isomerase's oxyanion hole using unnatural amino acid mutagenesis. PMC / NIH.[Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate.[Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications.[Link]

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis.[Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Peptidomimetics, targeted therapeutics, self-assembling hydrogels, and protease-resistant biologics.

Introduction & Mechanistic Rationale

The incorporation of non-canonical, halogenated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery [1]. N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (CAS: 2002503-14-0) is a highly specialized building block that synergizes three distinct structural modifications to optimize peptide pharmacokinetics and pharmacodynamics:

  • D-Stereocenter Configuration: Natural L-peptides are rapidly degraded by endogenous proteases. Inverting the stereocenter to the D-configuration provides profound catabolic stability against enzymes such as proteinase K and bromelain, extending the in vivo half-life of the therapeutic [2].

  • 3-Fluoro Substitution (Meta): Fluorine, the most electronegative element (Pauling scale 3.98), possesses a highly stable C–F bond (105.4 kcal/mol). This substitution blocks metabolic oxidation sites, modulates the local dipole moment, and enhances electrostatic interactions with target binding pockets without adding significant steric bulk[3].

  • 4-Chloro Substitution (Para): Chlorine is highly lipophilic and features a highly polarizable electron cloud. This enables the formation of highly directional halogen bonds (e.g., with the sulfur atom of methionine residues in target proteins) and significantly improves blood-brain barrier (BBB) permeability compared to purely fluorinated or unhalogenated analogs [3].

Pharm_Logic Core N-Fmoc-4-chloro-3-fluoro- D-phenylalanine D_Config D-Stereocenter Core->D_Config F_Atom 3-Fluoro Substitution Core->F_Atom Cl_Atom 4-Chloro Substitution Core->Cl_Atom Protease Proteolytic Resistance (Catabolic Stability) D_Config->Protease Electro Metabolic Stability & Electrostatic Tuning F_Atom->Electro Lipo Enhanced Lipophilicity & Halogen Bonding Cl_Atom->Lipo Outcome Improved Pharmacokinetics & Target Affinity Protease->Outcome Electro->Outcome Lipo->Outcome

Figure 1: Pharmacological advantages of integrating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine into peptide drugs.

Physicochemical Properties

PropertyValue / Specification
Chemical Name N-Fmoc-4-chloro-3-fluoro-D-phenylalanine
CAS Number 2002503-14-0 [4]
Molecular Formula C₂₄H₁₉ClFNO₄
Molecular Weight 439.86 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; Insoluble in Water
Storage Conditions 2–8 °C, desiccated, protected from light

SPPS Strategy & Causality

Synthesizing peptides with multi-halogenated D-amino acids requires specific adjustments to standard Fmoc-SPPS protocols.

The Electronic Challenge: When coupling N-Fmoc-4-chloro-3-fluoro-D-Phe onto the growing peptide chain, the electron-withdrawing halogens slightly increase the electrophilicity of the activated carboxyl group, often making this coupling highly efficient. However, once the Fmoc group is removed, the resulting N-terminal amine experiences an inductive electron-withdrawing effect from the di-halogenated aromatic ring. This reduces the nucleophilicity of the amine. Consequently, the subsequent amino acid coupling onto this residue requires stronger activation and longer coupling times to prevent deletion sequences [1].

Reagent Selection:

  • Activator: We recommend HATU/DIPEA for sterically hindered or electronically deactivated couplings. Alternatively, DIC/OxymaPure is highly recommended as it maintains a neutral pH, completely negating the risk of base-catalyzed epimerization (racemization) that can occasionally occur with uronium salts [5].

  • Resin: Rink Amide AM resin (for C-terminal amides) or 2-Chlorotrityl chloride (CTC) resin (for C-terminal acids).

Table 2: Comparative Coupling Conditions
ParameterHATU / DIPEA ProtocolDIC / OxymaPure Protocol
Mechanism Uronium salt activationCarbodiimide / Oxime activation
pH Environment Basic (requires DIPEA)Neutral (no tertiary base needed)
Coupling Time 1–2 hours2–3 hours
Epimerization Risk Low to ModerateExtremely Low
Best Used For Highly hindered subsequent couplingsSequences prone to racemization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a 0.1 mmol scale on Rink Amide AM resin (loading: ~0.5 mmol/g).

Reagent Preparation
  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF).

  • Amino Acid Solution: 0.2 M N-Fmoc-4-chloro-3-fluoro-D-Phe in DMF (0.4 mmol, 4 eq).

  • Activator Solution (HATU): 0.2 M HATU in DMF (0.39 mmol, 3.9 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Workflow Execution

SPPS_Cycle Start Resin Swelling (DMF/DCM, 1h) Deprotect Fmoc Deprotection (20% Piperidine, 2x) Start->Deprotect Wash1 Wash Cycle (DMF, 5x) Deprotect->Wash1 Couple Coupling: Fmoc-AA (HATU/DIPEA, 2h) Wash1->Couple Wash2 Wash Cycle (DMF, 5x) Couple->Wash2 Wash2->Deprotect Next Amino Acid Cleave Global Cleavage (TFA/TIS/H2O, 2h) Wash2->Cleave Sequence Complete

Figure 2: Iterative Fmoc-SPPS workflow for incorporating halogenated amino acids.

Step 1: Resin Swelling

  • Weigh 200 mg of Rink Amide AM resin (0.1 mmol) into a fritted SPPS reaction vessel.

  • Add 5 mL of DCM/DMF (1:1) and agitate for 45–60 minutes to fully swell the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

  • Add another 3 mL of 20% Piperidine in DMF and agitate for 15 minutes. Drain.

  • Wash: Wash the resin 5 times with 3 mL DMF (1 minute per wash).

  • Self-Validation: Perform a Kaiser test. The resin beads should turn dark blue, confirming the presence of free primary amines.

Step 3: Coupling of N-Fmoc-4-chloro-3-fluoro-D-Phe

  • Mix the Amino Acid Solution (4 eq) and Activator Solution (3.9 eq).

  • Add DIPEA (8 eq) to the mixture. Mechanistic note: 3.9 eq of HATU is used relative to 4 eq of AA to ensure no excess uronium salt caps the free amine on the resin.

  • Immediately transfer the activated mixture to the resin.

  • Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction mixture and wash the resin 5 times with 3 mL DMF.

  • Self-Validation: Perform a Kaiser test. The beads should remain colorless/yellow, indicating complete coupling. If blue, repeat the coupling step.

Step 4: Subsequent Amino Acid Coupling (Critical Step)

  • Deprotect the Fmoc group of the newly added 4-chloro-3-fluoro-D-Phe as described in Step 2.

  • For the next amino acid, prepare the coupling mixture using HATU/DIPEA but extend the coupling time to 3 hours to compensate for the reduced nucleophilicity of the halogenated N-terminus.

Step 5: Cleavage and Global Deprotection

  • After the final N-terminal Fmoc deprotection and washing, wash the resin with DCM (3 × 3 mL) and dry under a stream of nitrogen.

  • Add 4 mL of the Cleavage Cocktail (TFA/TIS/H2O). Agitate for 2 hours at room temperature.

  • Collect the cleavage solution in a 50 mL centrifuge tube. Wash the resin once with 1 mL neat TFA and combine the filtrates.

Step 6: Precipitation and Isolation

  • Concentrate the cleavage solution under a gentle nitrogen stream to ~1 mL.

  • Add 15 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the pellet twice more with cold ether, then dry the pellet in vacuo.

Analytical Validation

To ensure the integrity of the synthesized halogenated peptide, perform the following analyses:

  • RP-HPLC: Use a C18 column (e.g., 4.6 × 250 mm, 5 µm). Halogenated peptides exhibit increased retention times compared to their unhalogenated counterparts due to the lipophilicity of the chlorine and fluorine atoms. Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

  • LC-MS (ESI): Verify the mass. Note that the presence of the chlorine atom will yield a characteristic isotopic pattern (an M+2 peak approximately one-third the intensity of the monoisotopic M peak), which serves as an excellent diagnostic tool for confirming successful incorporation.

References

  • Environmental Science & Technology. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved from [Link]

  • Chemical Science. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Retrieved from[Link]

Application Note: Strategic Incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine for Protease-Resistant Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the development of peptide-based therapeutics, rapid in vivo degradation by endogenous proteases remains a critical bottleneck. As a Senior Application Scientist, I frequently observe that while simple D-amino acid substitution provides baseline [1], it is often insufficient for oral bioavailability or extended serum half-life. To engineer true metabolic robustness, we must move beyond chirality and manipulate the sub-angstrom physical characteristics of the peptide backbone.

The incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine represents a highly sophisticated structural intervention that operates on three distinct mechanistic axes:

  • Stereochemical Evasion (D-Chirality): Inverting the stereocenter at the alpha-carbon creates a fundamental mismatch with the active sites of endogenous L-proteases (e.g., trypsin, chymotrypsin, and pepsin), preventing the formation of the necessary enzyme-substrate transition state.

  • Steric Shielding (4-Chloro Substitution): The chlorine atom at the para position possesses a large van der Waals radius. This introduces significant steric bulk that physically occludes the S1 binding pocket of proteases, creating a spatial barrier that prevents the adjacent peptide bond from being cleaved[2].

  • Electronic Deactivation & Lipophilicity (3-Fluoro Substitution): Fluorine is highly electronegative. Placing it at the meta position exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This hardens the molecule against oxidative metabolism (such as degradation by hepatic CYP450 enzymes) while simultaneously increasing the overall lipophilicity of the peptide, which is crucial for [3].

Quantitative Data: Physicochemical & Stability Profiling

To understand the causality behind selecting this specific non-canonical amino acid, we must compare its physicochemical profile against standard alternatives. The table below summarizes the additive stabilization effects.

Amino Acid ModificationChiralityHalogenationRelative Steric Bulk (ų)Expected Serum Half-LifeLipophilicity (LogP Impact)
L-Phenylalanine LNoneBaseline< 1 hourBaseline
D-Phenylalanine DNoneBaseline~ 4–6 hoursBaseline
4-fluoro-D-Phe D4-FMinor Increase~ 12 hoursIncreased
4-chloro-3-fluoro-D-Phe D4-Cl, 3-FMajor Increase> 48 hoursHighly Increased

Table 1: Comparative profiling demonstrating the synergistic effect of D-chirality and di-halogenation on peptide stability.

Experimental Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect UV UV Monitoring (Self-Validation) Deprotect->UV Couple Coupling: Fmoc-4-Cl-3-F-D-Phe (DIC/Oxyma) UV->Couple Kaiser Kaiser Test (Coupling Validation) Couple->Kaiser Kaiser->Couple If Positive (Re-couple) Cleave TFA Cleavage & Global Deprotection Kaiser->Cleave If Negative Purify RP-HPLC Purification Cleave->Purify

Workflow for SPPS incorporating Fmoc-4-Cl-3-F-D-Phe with self-validating checkpoints.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control checkpoints to guarantee successful synthesis and accurate stability assessment.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Causality Note: The steric bulk of the 4-chloro group significantly reduces the nucleophilic attack rate during peptide bond formation. Therefore, standard coupling reagents (like HBTU) may lead to incomplete reactions or epimerization. We utilize DIC/Oxyma Pure to maintain chiral integrity while allowing for an extended coupling time.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Step: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A consistent peak area relative to previous cycles confirms[4].

  • Amino Acid Activation & Coupling: Dissolve 3.0 eq. of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, 3.0 eq. of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq. of Oxyma Pure in minimal DMF. Add to the resin and agitate for 2 hours at room temperature[5].

  • Coupling Validation: Perform a Kaiser test on a few resin beads.

    • Self-Validation Step: A yellow (negative) result validates complete coupling. A blue (positive) result indicates unreacted amines, triggering an automatic re-coupling cycle using HATU/DIPEA for 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Protease Stability Assay

Causality Note: To definitively prove the protective effect of the halogenated D-amino acid, the assay must rule out false positives caused by inactive enzymes or buffer anomalies.

  • Preparation: Dissolve the purified synthetic peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Control Setup (Self-Validation): Prepare a parallel 100 µM solution of the native L-Phe variant of the peptide. If the L-Phe variant does not degrade during the assay, the protease is inactive, and the assay is invalid.

  • Internal Standard Addition: Spike both solutions with 10 µM of a stable heavy-isotope labeled reference peptide to normalize LC-MS signals against ionization fluctuations.

  • Enzymatic Digestion: Add Proteinase K or α-Chymotrypsin (final concentration 2 µg/mL) to the peptide solutions. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours. Immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the normalized area of the intact peptide mass over time to determine the half-life.

Mechanism of Protease Resistance

Protease_Resistance Protease Endogenous Protease (e.g., Chymotrypsin) Substrate Peptide with 4-Cl-3-F-D-Phe Protease->Substrate Attempts Cleavage Mismatch Stereochemical Mismatch (D-Chirality) Substrate->Mismatch Steric Steric Shielding (4-Chloro Bulk) Substrate->Steric Electronic Electronic Deactivation (3-Fluoro Inductive Effect) Substrate->Electronic Evade Proteolytic Evasion & Extended Half-Life Mismatch->Evade Steric->Evade Electronic->Evade

Mechanistic pathways conferring protease resistance via 4-chloro-3-fluoro-D-phenylalanine.

References

  • [1] Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Source: PMC - NIH. URL:[Link]

  • [2] Title: Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Source: PMC - NIH. URL:[Link]

  • [5] Title: Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Source: PMC - NIH. URL:[Link]

Sources

Application Note: Optimized Fmoc Deprotection Protocols for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The incorporation of unnatural, halogenated D-amino acids such as N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (CAS 2002503-14-0) [1] is a powerful strategy in modern drug development. The D-configuration confers profound resistance to endogenous proteases, while the specific 3-fluoro and 4-chloro substitutions introduce unique halogen-bonding capabilities and enhance metabolic stability.

However, synthesizing peptides containing this residue via standard Solid-Phase Peptide Synthesis (SPPS) presents a critical stereochemical challenge.

The Causality of Epimerization

In standard Fmoc-SPPS workflows, the Fmoc protecting group is removed using a secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF) [2]. While this is highly effective for canonical amino acids, prolonged exposure to this basic environment is highly detrimental to electron-deficient D-amino acids.

The mechanism of degradation is driven by the inductive effect (-I) of the halogens. The strongly electron-withdrawing 4-chloro and 3-fluoro substituents pull electron density away from the aromatic ring and the peptide backbone, which significantly increases the acidity of the α -proton [3]. When the resin-bound peptide is exposed to unbuffered piperidine, the base can directly abstract this acidic α -proton, leading to the formation of a planar enolate intermediate. Subsequent re-protonation from the opposite face results in base-catalyzed epimerization, converting the desired D-diastereomer into the inactive L-diastereomer.

Epimerization_Mechanism NodeA D-Isomer (Target Chiral Center) NodeB Planar Enolate Intermediate NodeA->NodeB Base (Piperidine/DBU) -H+ (alpha-proton) NodeB->NodeA +H+ (Top Face) NodeC L-Isomer (Epimer Impurity) NodeB->NodeC +H+ (Bottom Face)

Mechanism of base-catalyzed epimerization via α -proton abstraction.

Comparative Deprotection Strategies

To preserve the chiral integrity of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, the deprotection step must be engineered to minimize the half-life of base exposure while ensuring complete Fmoc removal.

  • Standard 20% Piperidine/DMF: Poses a high risk of epimerization due to the extended reaction times (e.g., 2 × 10 min) required to ensure complete deprotection of aggregated sequences [4].

  • Morpholine (50% in DMF): A milder base often utilized for sensitive glycopeptides. However, its sluggish kinetics can lead to incomplete deprotection, resulting in truncated deletion sequences [4].

  • Piperazine/DBU/Formic Acid: The optimal solution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic base that accelerates Fmoc removal to under one minute. Piperazine acts as a highly efficient scavenger for the reactive dibenzofulvene byproduct. Crucially, the addition of 1% formic acid buffers the system, suppressing direct α -proton abstraction without hindering the rapid Fmoc cleavage kinetics [5].

Quantitative Comparison of Deprotection Cocktails
Deprotection ReagentCleavage Time ( t1/2​ )Epimerization RiskScavenging EfficiencyMechanistic Notes
20% Piperidine / DMF ~6–10 secHigh ExcellentProlonged exposure (10+ min) drives enolization of halogenated D-Phe.
50% Morpholine / DMF > 60 minLow ModerateToo sluggish; high risk of deletion sequences.
5% Piperazine + 1% DBU + 1% Formic Acid < 10 sec Very Low ExcellentFormic acid buffers α -proton; DBU ensures ultra-rapid cleavage.

Step-by-Step Experimental Protocol

This self-validating protocol is designed to rapidly deprotect N-Fmoc-4-chloro-3-fluoro-D-phenylalanine while maintaining a buffered environment to prevent epimerization.

Materials Required
  • Resin: Peptide-resin complex containing the terminal N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

  • Deprotection Cocktail: 5% (w/v) Piperazine, 1% (v/v) DBU, and 1% (v/v) Formic Acid in anhydrous DMF.

  • Coupling Reagents (for subsequent amino acid): DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure. (Note: Avoid base-heavy coupling reagents like HATU/DIPEA immediately following this residue to further prevent racemization).

Methodology

Step 1: Cocktail Preparation

  • Dissolve 5.0 g of Piperazine in 80 mL of anhydrous DMF.

  • Add 1.0 mL of DBU and 1.0 mL of Formic Acid.

  • Adjust the final volume to 100 mL with DMF. Prepare fresh daily to prevent degradation of the buffering capacity.

Step 2: Rapid Fmoc Deprotection

  • Drain the DMF from the swollen peptide-resin.

  • Add the Piperazine/DBU/Formic Acid deprotection cocktail (approx. 5 mL per 0.1 mmol scale).

  • Agitate vigorously for exactly 1 minute .

  • Drain the reaction vessel and repeat the cocktail addition for a second 1-minute cycle. (Do not exceed 2 minutes total exposure).

Step 3: Stringent Washing

  • Drain the deprotection cocktail immediately.

  • Wash the resin with anhydrous DMF (5 × 1 minute) to completely remove DBU and the dibenzofulvene-piperazine adduct.

Step 4: Epimerization-Free Coupling

  • Introduce the next Fmoc-amino acid activated with DIC and Oxyma Pure (1:1:1 ratio). This maintains an acidic-to-neutral pH during coupling, preventing base-catalyzed racemization of the newly deprotected D-Phe amine.

Optimized_SPPS Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Rapid Fmoc Deprotection (5% Piperazine, 1% DBU, 1% Formic Acid) Time: 2 x 1 min Step1->Step2 Step3 3. Stringent Washing (DMF, 5 x 1 min) Step2->Step3 Step4 4. Epimerization-Free Coupling (DIC/Oxyma Pure, 1 hr) Step3->Step4 Step5 5. Washing & Capping (Ac2O/DIPEA) Step4->Step5 Step5->Step2 Next SPPS Cycle

Optimized SPPS workflow for halogenated D-phenylalanine derivatives.

Analytical Validation

To ensure the trustworthiness of the synthesis, epimerization must be quantified post-cleavage.

  • Cleave a micro-aliquot of the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail.

  • Analyze the crude mixture via Reversed-Phase LC-MS (C18 column, gradient 5-95% MeCN in H2O with 0.1% TFA).

  • Diastereomers (D-Phe vs. L-Phe containing peptides) typically resolve as distinct peaks with identical mass-to-charge ( m/z ) ratios. Integration of the peaks will confirm the chiral purity (>99% expected using the buffered DBU method).

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group (Fmoc). Available at:[Link]

  • National Institutes of Health (NIH) PMC. Epimerisation in Peptide Synthesis. Available at:[Link]

  • National Institutes of Health (NIH) PMC. Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Available at:[Link]

  • RSC Advances. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at:[Link]

Application Notes and Protocols: Enhancing Antimicrobial Peptide Design with N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Combatting Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of natural antibiotics due to their broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics.[2][3] AMPs typically function by disrupting the integrity of microbial cell membranes, a mechanism that is less susceptible to target-based mutations.[4][5]

However, the therapeutic potential of natural AMPs is often hindered by their susceptibility to proteolytic degradation, which leads to short in-vivo half-lives.[6][7] The rational design of synthetic AMPs incorporating non-canonical amino acids (ncAAs) offers a powerful strategy to overcome these limitations.[8][9][10] This guide details the application of a unique ncAA, N-Fmoc-4-chloro-3-fluoro-D-phenylalanine , to engineer AMPs with enhanced stability and potentially superior antimicrobial efficacy.

The Rationale: Engineering Stability and Potency with a Multifunctional Amino Acid

The unique structure of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine provides a tripartite advantage in AMP design, addressing key challenges in peptide therapeutics. The incorporation of this building block is not merely a substitution but a strategic enhancement of the peptide's core physicochemical properties.

Enhanced Proteolytic Stability via D-Configuration

A primary obstacle for peptide-based drugs is their rapid degradation by proteases in biological systems.[7] Proteases are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide backbone becomes unrecognizable to these enzymes, significantly increasing its resistance to proteolytic cleavage.[11][12][13][14] This modification can dramatically extend the peptide's in-vivo half-life and bioavailability without necessarily compromising its antimicrobial activity, as the primary target of many AMPs—the bacterial membrane—is not a chiral-specific receptor.[12]

Modulating Hydrophobicity and Membrane Interaction with Halogenation

The hydrophobicity of an AMP is a critical parameter that governs its interaction with and disruption of the bacterial membrane.[15] The introduction of halogen atoms onto the phenyl ring of phenylalanine is a proven strategy for fine-tuning this property.[16]

  • Chlorine (4-position): The chloro group significantly increases the hydrophobicity of the amino acid side chain. This enhanced hydrophobicity can strengthen the peptide's insertion into the lipid bilayer of bacterial membranes, a key step in many membranolytic mechanisms of action like the "barrel-stave" or "toroidal pore" models.[5][17]

  • Fluorine (3-position): Fluorine, being highly electronegative, can alter the electronic properties of the aromatic ring.[16] This can influence non-covalent interactions, such as halogen bonds, which may contribute to more specific and stable binding to membrane components.[18] Furthermore, fluorination has been shown to improve the metabolic stability of drug candidates.[16]

The combined effect of both chloro and fluoro substituents creates a unique hydrophobic and electronic profile, offering a nuanced tool for optimizing the peptide's amphipathic structure, which is crucial for its selective activity against microbial membranes over host cells.[2][19]

A Synergistic Approach

The integration of a D-amino acid with a di-halogenated phenyl ring creates a powerful, multi-functional building block. This single residue can simultaneously confer high proteolytic stability while enhancing the membrane-disrupting potential of the peptide. This rational design approach allows for the creation of more robust and potent AMPs, making them more viable candidates for clinical development.[20][21]

Experimental Protocols and Workflows

The successful incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine into a peptide sequence relies on established methodologies for solid-phase peptide synthesis (SPPS), followed by rigorous purification and characterization.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin, yielding a C-terminally amidated peptide, a common feature in natural AMPs.

Materials:

  • N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • Rink Amide MBHA resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, HPLC grade

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[22]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[23]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent like Oxyma Pure (3-5 equivalents) in DMF.

    • Add the coupling reagent DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Note: For a sterically hindered amino acid like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, extending the coupling time or using a stronger coupling agent like HBTU/HATU may be necessary.[8]

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence, including the N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate gently for 2-4 hours at room temperature.[8]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Start Start: Swollen Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle No (Last AA?) Cleavage 3. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Yes (Last AA) Cycle->Deprotection Yes Precipitation 4. Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide (Ready for Purification) Precipitation->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove byproducts from the synthesis. RP-HPLC is the standard method for this process.[24][25][26]

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative C18 HPLC column

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Centrifuge to remove any insoluble material.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a scouting gradient, for example, 5% to 95% Solvent B over 30 minutes, to determine the approximate retention time of the target peptide.[25]

    • Optimize the gradient around the elution time of the target peptide to achieve the best separation from impurities. A shallower gradient (e.g., 1% per minute) will improve resolution.[27]

  • Preparative Scale Purification:

    • Scale up the optimized analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.

    • Run the preparative HPLC and collect fractions corresponding to the main peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or -80°C.[25]

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 mm IDC18, 21.2 mm ID or larger
Flow Rate ~1.0 mL/min~20 mL/min or higher
Injection Volume 5-20 µL0.5-5 mL
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN
Gradient Optimized, e.g., 20-50% B over 30 minScaled from analytical
Table 1: Typical parameters for analytical and preparative RP-HPLC.
Protocol 3: Peptide Characterization

Confirming the identity and purity of the final product is a critical step.

A. Mass Spectrometry (MS) for Mass Verification

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[28][29]

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Analysis: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer or analyze via LC-MS.

  • Data Interpretation: The ESI-MS spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]+, [M+2H]2+, [M+3H]3+). Deconvolute the resulting mass-to-charge (m/z) spectrum to determine the experimental molecular weight (M). Compare this with the calculated theoretical molecular weight of the peptide containing N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. Tandem MS (MS/MS) can be used to further confirm the peptide sequence by analyzing fragmentation patterns.[30][31]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

For a detailed structural characterization, 2D NMR spectroscopy can be employed to determine the three-dimensional structure of the peptide in solution.[32][33][34]

  • Sample Preparation: Dissolve the peptide (typically >0.5 mM) in a suitable buffer (e.g., phosphate buffer in H2O/D2O 90/10) at a specific pH.[35]

  • Data Acquisition: Perform a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[34]

  • Structure Calculation: Use the distance restraints derived from NOESY data to calculate a family of 3D structures that are consistent with the experimental data.

Characterization_Workflow Crude Crude Peptide HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Check (Analytical HPLC) Fractions->Analysis Analysis->Fractions Re-purify Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Purified Peptide Lyophilize->PurePeptide MS Mass Spectrometry (Mass Verification) PurePeptide->MS NMR NMR Spectroscopy (3D Structure) PurePeptide->NMR FinalData Final Characterized Product MS->FinalData NMR->FinalData

Caption: Workflow for peptide purification and characterization.

Expected Outcomes & Troubleshooting

ExperimentExpected Outcome
Preparative HPLC A major peak corresponding to the full-length peptide, well-resolved from smaller impurity peaks.
Analytical HPLC A single, sharp peak indicating >95% purity.
Mass Spectrometry The deconvoluted experimental mass matches the calculated theoretical mass of the target peptide.
NMR Spectroscopy Well-dispersed peaks in 2D spectra allowing for resonance assignment and structure determination.
Table 2: Summary of expected results from purification and characterization.
ProblemPotential CauseSuggested Solution
Low yield of crude peptide Incomplete coupling, especially of the ncAA; premature chain termination.Use stronger coupling reagents (HBTU/HATU), double couple the ncAA, and extend coupling times. Ensure high-quality, amine-free DMF.[22][36]
Multiple peaks in HPLC chromatogram Deletion sequences, side-chain protecting groups not fully removed, side reactions.Optimize coupling and deprotection times during SPPS. Ensure the cleavage cocktail and time are sufficient for complete deprotection.[37]
Incorrect mass in MS spectrum Incomplete deprotection of side-chains; unexpected modifications during cleavage.Review the synthesis protocol and cleavage conditions. Use MS/MS to identify the nature and location of the modification.[38]
Peptide is insoluble after lyophilization Peptide aggregation.Lyophilize from a dilute solution of acetic acid or ammonium bicarbonate. Test different solvents like DMSO for initial solubilization.
Table 3: Common troubleshooting guide for peptide synthesis and purification.

Conclusion

The strategic incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine represents a sophisticated approach to modern antimicrobial peptide design. This single, multifunctional building block can simultaneously address the critical challenge of proteolytic instability while providing a means to fine-tune the hydrophobicity and membrane-disruptive potential of the peptide. By leveraging the principles of D-amino acid substitution and side-chain halogenation, researchers can engineer novel AMPs with significantly improved pharmacological properties, paving the way for the next generation of therapeutics to combat the global threat of antimicrobial resistance.

References

Click to expand
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Wikipedia. Antimicrobial peptides. Available from: [Link]

  • Ribeiro SM, de la Fuente-Núñez C. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. Front Microbiol. 2019;10:1369. Available from: [Link]

  • Lei J, Sun L, Huang S, et al. The antimicrobial peptides and their clinical applications. Front Microbiol. 2022;13:1022933. Available from: [Link]

  • Mant CT, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 2002;194:35-61. Available from: [Link]

  • Bocanegra-Ibarias P, Garza-García A, Morones-Ramírez JR. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Langmuir. 2022;38(19):5906-5917. Available from: [Link]

  • Huan Y, Kong Q, Mou H, Yi H. Design methods for antimicrobial peptides with improved performance. Front Microbiol. 2020;11:579944. Available from: [Link]

  • AAPPTec. Peptide Purification. Available from: [Link]

  • Di Somma A, Avitabile A, Cirillo A, et al. Innovative Strategies and Methodologies in Antimicrobial Peptide Design. Int J Mol Sci. 2024;25(21):12999. Available from: [Link]

  • Wang G. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. Int J Mol Sci. 2024;25(21):12739. Available from: [Link]

  • Piktel E, Pogoda K, Głuszek K, et al. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. Int J Mol Sci. 2023;24(6):5346. Available from: [Link]

  • Giansanti P, Tsi-Ting Y, Tuchman SA, et al. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Curr Protoc. 2021;1(3):e82. Available from: [Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available from: [Link]

  • Mahlapuu M, Håkansson J, Ringstad L, Björn C. Antimicrobial Peptides: An Emerging Category of Therapeutic Agents. Front Cell Infect Microbiol. 2016;6:194. Available from: [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]

  • Mant CT, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 1994;35:35-61. Available from: [Link]

  • LifeTein. Peptide Design Principles for Antimicrobial Applications. Available from: [Link]

  • Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]

  • Zhang J, Li Y, Lin S, et al. Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Expert Opin Drug Discov. 2022;17(5):525-538. Available from: [Link]

  • Zhang G, Annan RS, Carr SA, Neubert TA. Overview of peptide and protein analysis by mass spectrometry. Curr Protoc Protein Sci. 2010;Chapter 16:Unit 16.1. Available from: [Link]

  • Bax A. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Curr Opin Struct Biol. 1994;4(5):738-44. Available from: [Link]

  • Wang S, Zeng X, Yang Q, et al. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Front Microbiol. 2021;12:756311. Available from: [Link]

  • Mendes B, Castelletto V, Hamley IW, et al. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. 2025. Available from: [Link]

  • Zhang J, Li Y, Lin S, et al. Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Expert Opinion on Drug Discovery. 2022;17(5):525-538. Available from: [Link]

  • Mishra N, Coutinho E. NMR in structural determination of proteins and peptides. J Pharm Sci Technol Manag. 2020;4(1):22-31. Available from: [Link]

  • Vachet RW, Gucinski AC, Weiner BE. Mass spectrometry of peptides and proteins. Anal Chem. 2004;76(12):233A-240A. Available from: [Link]

  • Chen Y, Kuang M, Li H, et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiol Spectr. 2022;10(6):e0214822. Available from: [Link]

  • Pizzi A, Pigliacelli C, Metrangolo P, Gori A. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. 2021;26(24):7481. Available from: [Link]

  • Nagadi N. Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. 2020. Available from: [Link]

  • Mukherjee S, Van der Donk WA. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. J Med Chem. 2025. Available from: [Link]

  • Wang C, Chen T, Wang M, et al. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Anim Cells Syst (Seoul). 2016;20(6):348-356. Available from: [Link]

  • T. M. Tumlinson, et al. Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. DTIC. Available from: [Link]

  • Mendes B, Castelletto V, Hamley IW, et al. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. RSC Med Chem. 2026;17(2):238-251. Available from: [Link]

  • Jia F, Wang J, Peng J, et al. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochim Biophys Sin (Shanghai). 2017;49(11):1016-1024. Available from: [Link]

  • Clark KA, Precord MR, Hu K, et al. Application of 3D NMR for Structure Determination of Peptide Natural Products. J Org Chem. 2015;80(18):9115-23. Available from: [Link]

  • Lu Y, Li J, Li Y, et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Front Microbiol. 2020;11:589928. Available from: [Link]

  • O'Donnell MJ, Burkholder TP, Zhou C, Scott WL. Solid-Phase Unnatural Peptide Synthesis (UPS). J Am Chem Soc. 1997;119(49):11586-11587. Available from: [Link]

  • Arad U, Sivan S, Gilon C, et al. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Mar Drugs. 2019;17(4):226. Available from: [Link]

  • ResearchGate. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Available from: [Link]

  • Li Y, Li D, Hou T, Zhu W. Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. J Med Chem. 2024;67(7):5496-5508. Available from: [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

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Application Note: Synthesis of Therapeutic Macrocycles Incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into macrocyclic peptides has revolutionized the development of therapeutics targeting complex protein-protein interactions (PPIs)[1]. Macrocyclization inherently restricts the conformational flexibility of linear peptides, translating to enhanced target affinity and reduced susceptibility to proteolytic degradation[2]. However, the strategic incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine elevates these benefits through highly specific stereochemical and electronic effects. This application note provides a self-validating, mechanistic protocol for embedding this heavily modified UAA into conformationally constrained macrocycles using Solid-Phase Peptide Synthesis (SPPS)[3].

Mechanistic Rationale for UAA Inclusion

As an application scientist, the selection of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is driven by three distinct structural advantages:

  • Stereochemical Constraint : The D-configuration induces a localized β-turn in the peptide backbone. This pre-organizes the linear precursor, significantly lowering the entropic penalty during macrocyclization[3].

  • Halogen Bonding (σ-hole interactions) : The para-chloro substituent acts as a potent halogen bond donor. The meta-fluoro group, through its strong inductive electron-withdrawing effect, deepens the positive electrostatic potential (σ-hole) on the chlorine atom. This enables highly directional, stabilizing interactions with Lewis bases (e.g., backbone carbonyls or target protein nucleophiles)[4].

  • Metabolic Shielding : The bulky, bi-halogenated aromatic ring sterically occludes adjacent peptide bonds from protease active sites, dramatically extending the serum half-life of the therapeutic macrocycle[1].

UAA_Logic UAA N-Fmoc-4-chloro- 3-fluoro-D-phenylalanine D_config D-Stereocenter UAA->D_config Halogens Halogen Substituents (4-Cl, 3-F) UAA->Halogens Protease Proteolytic Resistance D_config->Protease Conformation Turn Induction & Constraint D_config->Conformation Halogens->Protease Steric Shield HalogenBond Halogen Bonding (σ-hole interactions) Halogens->HalogenBond Lipophilicity Enhanced Lipophilicity Halogens->Lipophilicity

Logical relationships of structural features in 4-chloro-3-fluoro-D-phenylalanine for drug design.

Self-Validating Experimental Protocols

The following protocol details a side-chain to side-chain lactamization strategy (e.g., Lys-to-Glu) using Fmoc-SPPS. To ensure high fidelity, this workflow is designed as a self-validating system, embedding analytical checkpoints to verify causality and reaction completeness before progressing.

Workflow Resin 1. Resin Loading (e.g., Rink Amide) Coupling 2. Fmoc-SPPS Iterations (Standard AAs) Resin->Coupling 20% Piperidine UAA 3. UAA Incorporation (4-Cl-3-F-D-Phe) Coupling->UAA HATU/DIPEA Deprotect 4. Orthogonal Deprotection (Alloc/OAll removal) Coupling->Deprotect Sequence Complete UAA->Coupling Elongation Cyclization 5. On-Resin Macrocyclization (Lactamization) Deprotect->Cyclization Pd(PPh3)4 Cleavage 6. TFA Cleavage & Global Deprotection Cyclization->Cleavage PyBOP/DIPEA

Step-by-step workflow for the solid-phase synthesis and macrocyclization of the therapeutic peptide.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) and UAA Incorporation

Causality Insight: Halogenated, bulky UAAs often suffer from sluggish coupling kinetics due to steric hindrance and reduced nucleophilicity/electrophilicity of the activated species[5]. We utilize HATU as the coupling reagent due to its superior efficiency in forming active esters with hindered substrates, combined with an extended coupling time.

  • Resin Swelling : Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Standard Elongation : Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min) and coupling (4 eq. Fmoc-AA, 4 eq. HATU, 8 eq. DIPEA, 45 min) for residues preceding the UAA.

  • UAA Coupling :

    • Dissolve 3 eq. of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and 3 eq. of HATU in a 1:1 mixture of DMF/NMP. (Note: NMP enhances the solubility of this highly lipophilic UAA).

    • Add 6 eq. of DIPEA, pre-activate for 2 minutes, and add to the resin.

    • React for 2 hours at room temperature.

  • Validation Checkpoint 1 : Perform a Kaiser test. If slightly positive, perform a second coupling with DIC/Oxyma (to avoid guanidinylation from repeated HATU exposure). Conduct a micro-cleavage (1 mg resin + 50 µL TFA/TIS/H2O for 30 min) and confirm the mass addition of the UAA via LC-MS.

Phase 2: Orthogonal Deprotection

Causality Insight: For side-chain cyclization, the reacting residues (e.g., Lys and Glu) must be protected with orthogonal groups (Alloc and OAll) that can be removed without affecting the Fmoc N-terminus or standard tBu-based side-chain protectors[3].

  • Wash the resin thoroughly with DCM.

  • Swell the resin in dry DCM under an inert atmosphere (N2 or Ar).

  • Add 0.2 eq. of Pd(PPh3)4 and 24 eq. of phenylsilane (as an allyl scavenger) dissolved in dry DCM.

  • Agitate in the dark for 2 hours. Wash with DCM, then 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Validation Checkpoint 2 : Micro-cleavage and LC-MS. The target mass should reflect the loss of both the Alloc (-84 Da) and OAll (-40 Da) groups.

Phase 3: On-Resin Macrocyclization

Causality Insight: Performing cyclization on-resin leverages the "pseudodilution effect." The spatial isolation of peptide chains on the solid support kinetically favors intramolecular ring closure over intermolecular oligomerization[2]. We substitute HATU with PyBOP here; extended cyclization times with uronium salts can cap the N-terminus via guanidinylation, whereas phosphonium salts (PyBOP) eliminate this risk.

  • Add 3 eq. of PyBOP, 3 eq. of HOBt, and 6 eq. of DIPEA in DMF to the resin.

  • Agitate gently for 12–16 hours.

  • Validation Checkpoint 3 : Perform a Kaiser test on a small resin aliquot. A negative result (yellow) indicates complete consumption of the free Lys side-chain amine.

Phase 4: Cleavage and Analytical Validation
  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Precipitate the crude macrocycle in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

  • Dissolve in 50% acetonitrile/water and lyophilize.

Quantitative Data Presentation

To ensure rigorous quality control, all synthesized macrocycles must meet the quantitative validation metrics outlined below.

Table 1: Quantitative Quality Control Metrics for Macrocycle Synthesis

Synthesis PhaseQuality Control MetricExpected ValueAnalytical MethodMechanistic Purpose
UAA Incorporation Coupling Efficiency> 98%Micro-cleavage LC-MSConfirm complete incorporation of the sterically hindered UAA.
Orthogonal Deprotection Alloc/OAll Removal Yield> 95%Micro-cleavage LC-MSEnsure complete liberation of side-chains for ring closure.
Macrocyclization Ring Closure Conversion> 90%Kaiser Test / LC-MSVerify intramolecular lactamization and absence of oligomers.
Final Cleavage Crude Purity60% – 75%Analytical RP-HPLCAssess overall synthesis success prior to preparative purification.
Validation Target Mass Accuracy± 5 ppmHRMS (ESI-TOF)Confirm elemental composition, specifically Cl/F isotopic signatures.

References[1] Inhibition of Ehrlichia chaffeensis infection by cell-permeable macrocyclic peptides that bind type IV secretion effector Etf-1 - nih.gov.Link[4] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - acs.org. Link[2] Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - nih.gov. Link[3] Recent advances in peptide macrocyclization strategies - rsc.org.Link[5] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - acs.org. Link

Sources

Application Notes and Protocols: A Guide to Scaling Up Peptide Synthesis with N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Halogenated Phenylalanine Analogs in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance the therapeutic properties of peptide-based drug candidates. Among these, halogenated phenylalanine derivatives, such as N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, have garnered significant interest. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity to its biological target.[1][2] Fluorine, with its high electronegativity and small size, can modulate the acidity, basicity, and lipophilicity of the amino acid, leading to improved pharmacokinetic profiles.[2][3] The D-configuration of this particular analog further contributes to enzymatic stability by rendering the peptide less susceptible to degradation by proteases.[4]

These attributes make peptides containing N-Fmoc-4-chloro-3-fluoro-D-phenylalanine highly valuable for developing novel therapeutics. However, the successful transition from small-scale research synthesis to large-scale production presents a unique set of challenges.[4][5] Scaling up solid-phase peptide synthesis (SPPS) requires careful optimization of reaction conditions, reagent stoichiometry, and purification methodologies to maintain high purity and yield while ensuring process efficiency and sustainability.[6][7]

This comprehensive guide provides detailed application notes and protocols for the successful scale-up of peptide synthesis incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical process decisions to ensure scientific integrity and reproducible outcomes.

Physicochemical Properties and Handling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

A thorough understanding of the starting material's properties is fundamental to developing a robust synthesis protocol.

PropertyValueSource
Chemical Formula C24H19ClFNO4
Molecular Weight 455.86 g/mol
Appearance White to off-white powder[8]
Purity ≥98% (HPLC)[8]
Solubility Soluble in DMF, DMSO, and other common organic solvents used in SPPS.[9]
Storage 2-8°C

Handling and Storage Recommendations:

  • N-Fmoc-4-chloro-3-fluoro-D-phenylalanine should be stored in a cool, dry place to prevent degradation.

  • As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

  • Ensure that the purity of the Fmoc-amino acid is high, as impurities can lead to the incorporation of incorrect sequences and difficult purification steps.[10]

Strategic Considerations for Scaling Up SPPS

Transitioning from a small-scale (milligram) to a large-scale (gram to kilogram) synthesis is not merely a linear increase in reagent quantities. Several factors must be critically evaluated and optimized.[4][11]

  • Resin Selection: The choice of solid support is crucial. For large-scale synthesis, resins with good swelling properties and mechanical stability are preferred. The loading capacity of the resin should be carefully considered to maximize yield per batch. For peptides with a C-terminal amide, a Rink Amide resin is a common choice.[12][13]

  • Coupling Reagents: While highly efficient, some coupling reagents like HATU and HBTU can be costly for large-scale production.[6][7] Evaluating more cost-effective yet still efficient alternatives is often necessary. The choice of base is also critical; while DIPEA is common, its use can sometimes lead to racemization, and alternatives like 2,4,6-collidine may be considered.[14]

  • Solvent Usage: SPPS is a solvent-intensive process. At scale, the environmental and cost implications of solvents like DMF become significant.[6] Research into greener solvents and more efficient washing protocols is an active area of development.[15][16]

  • Reaction Monitoring: In-process controls are essential to ensure each coupling and deprotection step proceeds to completion. Qualitative tests like the Kaiser test (for primary amines) and the Chloranil test (for secondary amines) are invaluable.

  • Cleavage and Deprotection: The composition of the cleavage cocktail must be tailored to the peptide sequence to minimize side reactions. The presence of sensitive residues requires the addition of scavengers to trap reactive cations generated during cleavage.[17][18]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[19][20] Scaling up purification requires larger columns, higher flow rates, and optimized gradients to achieve the desired purity with good recovery.[20][21]

Detailed Protocols for Scaled-Up Synthesis

This section provides a step-by-step guide for the synthesis of a model peptide incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine at a representative scale-up level (e.g., 1-5 mmol).

Workflow Overview

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-4-Cl-3-F-D-Phe) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N-Fmoc-protected amino acids (including N-Fmoc-4-chloro-3-fluoro-D-phenylalanine)

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a suitable reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[12][13]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[12][13]

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the N-Fmoc-amino acid (3-5 equivalents relative to resin loading). Dissolve the amino acid and the coupling reagent (e.g., HCTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[12]

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate PPE.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and methanol, then dry it thoroughly under vacuum.[12]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail tailored to the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[17][22] This cocktail is suitable for peptides containing a variety of sensitive residues.[22]

    • The choice of scavengers is critical to prevent side reactions with sensitive amino acids.[17][23]

    Cleavage_Cocktail TFA TFA Cleaved_Peptide Crude Peptide (in solution) TFA->Cleaved_Peptide Cleaves from resin & removes protecting groups Scavengers Scavengers (TIS, Water, EDT, etc.) Scavengers->Cleaved_Peptide Trap reactive cations Peptide_Resin Peptide-Resin Peptide_Resin->Cleaved_Peptide

    Caption: Components and function of the cleavage cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10-20 mL per gram of resin).[12]

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).[12]

    • A white precipitate should form. Allow the suspension to stand at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

Materials:

  • Crude synthetic peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative RP-HPLC system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, or a dilute acid solution (e.g., 10% acetic acid). Ensure the peptide is fully dissolved.

  • Method Development (Analytical Scale):

    • Before proceeding to preparative HPLC, it is highly recommended to develop a separation method on an analytical scale.[20]

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a linear gradient of mobile phase B (e.g., 0.1% TFA in ACN) into mobile phase A (e.g., 0.1% TFA in water). A typical gradient might be 5-65% B over 30 minutes.[20]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Identify the peak corresponding to the target peptide (this can be confirmed by mass spectrometry).

  • Preparative Scale-Up:

    • Based on the analytical chromatogram, optimize the gradient for the preparative separation to maximize the resolution between the target peptide and major impurities.[24]

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Load the dissolved crude peptide onto the column.

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Pooling:

    • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.[25]

    • Pool the fractions that meet the desired purity specifications.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Protocol 4: Quality Control and Analysis

The identity and purity of the final peptide product must be rigorously confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the synthesized peptide.[26][27] The observed mass should match the calculated theoretical mass of the peptide containing N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. LC-MS is also invaluable for identifying impurities.[25]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product.[19] The peptide is typically eluted using a gradient of acetonitrile in water with TFA as an ion-pairing agent.[19][25] Purity is calculated based on the area of the main peak relative to the total peak area.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation, MS/MS can be employed.[25][28] The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to verify the amino acid sequence.[25]

Troubleshooting Common Issues in Scaled-Up Synthesis

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling or deprotection steps.Optimize reaction times and reagent stoichiometry. Use in-process monitoring (Kaiser test) to ensure completion of each step.
Peptide loss during precipitation or purification.Ensure complete precipitation by using a sufficient volume of cold ether and adequate time at low temperature. Optimize HPLC gradient to minimize peak broadening and improve recovery.
Low Purity Side reactions during synthesis or cleavage.Re-evaluate the choice of protecting groups and cleavage cocktail scavengers. Ensure high-purity starting materials.
Co-elution of impurities during HPLC.Optimize the HPLC gradient (e.g., make it shallower around the elution point of the target peptide). Consider using a different column chemistry or mobile phase additives.[19]
Incomplete Cleavage Insufficient cleavage time or TFA volume.Increase the cleavage reaction time or the volume of the cleavage cocktail.
Steric hindrance around the linkage to the resin.Re-evaluate the choice of linker and the C-terminal amino acid.
Presence of Deletion Sequences Incomplete coupling reactions.Increase coupling times, use a more potent coupling reagent, or perform a double coupling for difficult residues.

Conclusion

Scaling up the synthesis of peptides containing unique building blocks like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a complex but achievable endeavor. Success hinges on a deep understanding of the underlying chemistry, careful optimization of each step in the process, and rigorous analytical characterization of the final product. By moving beyond a simple "recipe-following" approach and embracing a scientifically grounded, systematic methodology, researchers and drug development professionals can efficiently and reliably produce these valuable molecules for further investigation and therapeutic application. The protocols and insights provided in this guide are intended to serve as a robust foundation for these efforts, ultimately contributing to the advancement of peptide-based therapeutics.

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  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • Saraswathi, J., et al. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PMC. Available from: [Link]

  • Bray, B. L. Large-Scale Synthesis of Peptides. Biopolymers. 2000;55(3):227-250.
  • Aharonian, M., et al. Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Available from: [Link]

  • Gentilucci, L., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Cuthbertson, A., et al. A cleavage cocktail for methionine-containing peptides. PubMed. Available from: [Link]

  • BioChain Incorporated. Peptide Synthesis: Challenges In Sustainability And Purification! Published April 22, 2022. Available from: [Link]

  • Aguilar, M. I. HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • AAPPTec. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Guryanov, I., et al. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available from: [Link]

  • Liu, C., et al. Next-Generation Peptide Manufacturing: Green Chemistry and Sustainable Development via LPPS, Continuous-Flow, and Integrated Platforms. Contract Pharma. Published March 17, 2026.
  • Zhang, T., et al. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Published June 10, 2021. Available from: [Link]

  • Khan, I., et al. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica. 2013;70(1):91-100.
  • Agilent Technologies. Analysis of a Synthetic Peptide and Its Impurities. Published November 10, 2020. Available from: [Link]

  • Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. 1994;35:63-72.
  • Otvos, L., et al. Fast and efficient purification of synthetic peptides by solid-phase extraction. Journal of Peptide Science. 2000;6(4):181-185.
  • CEM Corporation. Scaling Up Microwave-assisted Solid Phase Peptide Synthesis (SPPS) — From Micromole to Hundreds of Millimoles. Published June 24, 2022. Available from: [Link]

  • Li, B. ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Published March 17, 2020.
  • Al-Harrasi, A., et al. Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available from: [Link]

  • Aralez Bio. Fmoc-4-chloro-D-phenylalanine. Available from: [Link]

  • ChemBK. 4-Chloro-L-phenylalanine, N-FMOC protected. Published April 09, 2024.
  • Zhang, X., et al. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Published January 13, 2023. Available from: [Link]

  • Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. PMC. Available from: [Link]

  • Galanis, A. S., et al. Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications. Published November 05, 2025. Available from: [Link]

  • Matrix Innovation. Fmoc-L-Phe(4-Cl)-OH. Available from: [Link]

  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006;33(3):239-254.
  • PubChem. (s)-n-Fmoc-4-chlorophenylalanine. Available from: [Link]

  • AAPPTec. Fmoc- D -Phe(4-Cl)-OH [142994-19-2]. Available from: [Link]

  • Vágner, J., et al. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available from: [Link]

  • Talaei, B., et al. Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. Published September 2020. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address one of the most challenging phenomena in Solid-Phase Peptide Synthesis (SPPS): the stereochemical degradation of highly sensitized, halogenated D-amino acids during activation.

This guide provides a mechanistic breakdown of the problem, a decision-making framework, and self-validating experimental protocols to ensure absolute stereochemical integrity in your drug development workflows.

Core Principles: The Causality of Racemization

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a highly specialized, non-natural building block. While all D-amino acids require careful handling to prevent epimerization to their L-enantiomers, this specific halogenated derivative introduces severe electronic liabilities.

The strongly electron-withdrawing 4-chloro and 3-fluoro substituents exert a pronounced inductive effect through the aromatic ring. This withdraws electron density from the β -carbon and, consequently, the α -carbon, significantly lowering the pKa of the α -proton. During carboxylate activation (e.g., forming an O -acylisourea), this acidity is further amplified. In the presence of basic environments, the α -proton is rapidly abstracted, leading to either a planar enolate intermediate or an achiral oxazolone[1]. Reprotonation occurs non-stereoselectively, destroying the D-configuration.

Mechanism Fmoc Fmoc-4-Cl-3-F-D-Phe-OH (Chiral) ActEster Activated Ester (O-Acylisourea / Oxyma Ester) Fmoc->ActEster Activation Oxazolone Oxazolone Intermediate (Loss of Chirality) ActEster->Oxazolone Base Catalysis (e.g., DIPEA) Enolate Enolate Intermediate (Planar) ActEster->Enolate Base Catalysis Product Desired D-Peptide (Stereopure) ActEster->Product Rapid Aminolysis (DIC/OxymaPure) Racemate Racemized Peptide (D/L Mixture) Oxazolone->Racemate Aminolysis Enolate->Racemate Aminolysis

Fig 1: Mechanistic pathways of activation-induced racemization vs. successful stereopure coupling.

Troubleshooting FAQs

Q: Why is my standard HATU/DIPEA protocol causing >15% racemization with this specific residue? A: Diisopropylethylamine (DIPEA) is a strong tertiary base with a conjugate acid pKa of ~10.5. While excellent for standard SPPS, it is far too basic for halogenated phenylalanine derivatives. The high basicity rapidly abstracts the sensitized α -proton before aminolysis can occur[2]. Furthermore, uronium salts like HATU can promote oxazolone formation if the subsequent coupling step is sterically hindered or slow[3].

Q: If I must use a uronium/aminium coupling reagent (e.g., COMU, HATU), how can I prevent this? A: You must replace DIPEA with a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP, also known as sym-collidine) is the industry standard for this substitution[4]. TMP has a much lower pKa (7.43) and provides enhanced steric shielding, neutralizing the liberated protons during coupling without being basic enough to abstract the α -proton[5].

Q: What is the optimal coupling system to guarantee stereochemical integrity? A: The DIC/OxymaPure system is the gold standard for racemization-prone residues. Diisopropylcarbodiimide (DIC) combined with OxymaPure operates completely base-free[6]. OxymaPure forms a highly reactive ester that outcompetes oxazolone formation and acts as a weak acid, maintaining a microenvironment that actively suppresses enolization[1].

Workflow Start Start: Coupling N-Fmoc-4-Cl-3-F-D-Phe CheckDIC Is DIC/OxymaPure compatible with your synthesizer? Start->CheckDIC UseDIC Execute Protocol 1: DIC/OxymaPure (No Base) CheckDIC->UseDIC Yes CheckUronium Must use Uronium/Aminium (HATU, COMU)? CheckDIC->CheckUronium No Validate Protocol 3: Cleavage & Chiral HPLC Validation UseDIC->Validate BaseSelect Base Selection Critical: Do NOT use DIPEA CheckUronium->BaseSelect Yes UseTMP Execute Protocol 2: Use TMP (Collidine) as Base BaseSelect->UseTMP UseTMP->Validate

Fig 2: Decision tree for selecting coupling conditions to prevent D-Phe epimerization.

Quantitative Data: Coupling Conditions vs. Epimerization

The following table synthesizes the expected epimerization risks (conversion of D- to L-isomer) when activating highly acidic α -proton residues under various standard conditions[3],[4],[5].

Coupling SystemBaseBase pKaPre-activation TimeEpimerization RiskExpected D-Isomer Purity
HATU DIPEA~10.55 minCritical < 85%
HBTU DIPEA~10.55 minCritical < 80%
COMU TMP7.432 minLow > 96%
DIC / OxymaPure NoneN/A0 min (In situ)Minimal > 99%

Validated Experimental Protocols

To ensure trustworthiness, every protocol described below functions as a self-validating system. You must not rely on coupling efficiency alone; you must analytically verify the stereochemical outcome (Protocol 3).

Protocol 1: Zero-Racemization Coupling via DIC/OxymaPure (Recommended)

Causality Note: This protocol utilizes in situ activation . Pre-activating the amino acid generates the active ester without the nucleophile present, giving it time to undergo unimolecular cyclization to the oxazolone. Adding reagents simultaneously forces rapid aminolysis.

  • Resin Preparation: Swell the resin-bound peptide (free N-terminus) in DMF for 15 minutes. Drain completely.

  • Reagent Preparation: Dissolve 3.0 equivalents of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • In Situ Activation & Coupling: Add the amino acid/OxymaPure solution to the resin. Immediately add 3.0 equivalents of DIC directly to the reaction vessel.

  • Reaction: Agitate at room temperature (20–25 °C) for 60–90 minutes. Do not use microwave heating , as elevated temperatures exponentially increase the rate of α -proton abstraction[3].

  • Washing: Drain the vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol 2: Uronium-Mediated Coupling with TMP (Alternative)

Use only if DIC/OxymaPure is incompatible with your automated synthesizer.

  • Reagent Preparation: Dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of COMU (or HATU) in DMF.

  • Base Addition: Add 6.0 equivalents of TMP (2,4,6-collidine) to the solution. Strictly avoid DIPEA or NMM.

  • Minimized Pre-activation: Allow the mixture to pre-activate for no more than 30 seconds .

  • Coupling: Transfer the activated mixture to the resin and agitate at room temperature for 45 minutes.

  • Washing: Drain and wash with DMF (5 × 1 min).

Protocol 3: Self-Validating Cleavage & Chiral Analysis

Causality Note: Standard reverse-phase HPLC cannot separate enantiomers. You must use a chiral stationary phase to validate the success of Protocols 1 or 2.

  • Cleavage: Treat the dried peptide-resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Chiral HPLC Validation: Dissolve the crude peptide in the appropriate mobile phase. Inject onto a Chiralpak column (or equivalent chiral stationary phase).

  • Analysis: Integrate the peaks corresponding to the D-peptide and the L-peptide impurity. A successful DIC/OxymaPure coupling should yield an integration ratio of >99:1 (D:L).

References

  • [1] Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • [3] Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link]

  • [6] Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • [2] Title: Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Overcoming Peptide Aggregation in SPPS with N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Challenge of Halogenated D-Amino Acids

As a Senior Application Scientist, I frequently encounter synthetic roadblocks when researchers incorporate unnatural, highly hydrophobic, and halogenated amino acids like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. The unique physical chemistry of this residue—specifically its bulky aromatic ring, the strong electron-withdrawing nature of the halogens, and its D-chirality—creates a perfect storm for on-resin aggregation.

The halogens induce strong dipole-dipole interactions and localized hydrophobic collapse, which rapidly nucleates inter-chain hydrogen bonding and stable β-sheet formation. This manifests experimentally as resin shrinkage, incomplete Fmoc deprotection, and stalled acylation. This technical guide provides field-proven, self-validating methodologies to disrupt aggregation and ensure high-fidelity synthesis.

Troubleshooting Guide & FAQs

Q1: Why does my sequence elongation stall immediately after coupling N-Fmoc-4-chloro-3-fluoro-D-phenylalanine? A1: The stall is rarely due to the reactivity of the incoming amino acid; rather, it is a sequence-dependent aggregation event. The high localized hydrophobicity of the 4-chloro-3-fluoro-phenyl ring promotes intermolecular hydrophobic interactions between adjacent growing peptide chains on the solid support. This physical proximity forces the peptide backbones into stable β-sheet conformations, effectively shielding the N-terminal amine from incoming activated esters[1]. Furthermore, incomplete Fmoc deprotection is a hallmark symptom of this aggregation, as the piperidine solution cannot physically access the buried N-terminus[2].

Q2: My standard DMF washes are failing to swell the resin. What solvent system should I switch to? A2: When standard solvents like DMF or NMP fail to solvate the growing chain, you must increase the solvent's hydrogen-bond accepting capacity. Switching to a solvent system containing 25% DMSO in DMF can significantly improve resin swelling by disrupting inter-chain hydrogen bonds[3]. For severe aggregation, deploying a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) supplemented with 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (55 °C) has proven highly effective at restoring solvation and reaction kinetics[3].

Q3: How do chaotropic salts prevent β-sheet formation, and when should I use them? A3: Chaotropic agents, such as Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), function by disrupting the highly ordered structure of the solvent and directly interfering with non-covalent forces, particularly hydrogen bonds[1]. Adding 0.8 M LiCl or 4 M KSCN directly to the DMF coupling mixture or using it as a pre-wash breaks up the aggregated peptide networks, exposing the reactive N-terminus[3]. This is a highly recommended, low-cost intervention when synthesizing halogenated sequences.

Q4: Can Microwave-Assisted SPPS (MW-SPPS) overcome the steric and aggregative barriers of this unnatural amino acid? A4: Yes. MW-SPPS is arguably the most robust solution for sterically hindered and aggregation-prone sequences. Microwave irradiation provides rapid, localized dielectric heating that increases molecular mobility, thereby preventing the growing chains from organizing into stable β-sheets[4]. By applying microwave energy, coupling times for sterically hindered amino acids can be reduced to just 1.5–5 minutes, ensuring complete acylation where room-temperature methods fail[5].

Q5: Should I use backbone protection (e.g., Dmb/Hmb) for this sequence? A5: If the aggregation persists despite solvent optimization and MW-SPPS, backbone protection is the definitive chemical solution. Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptide physically prevents the amide nitrogen from participating in hydrogen bonding, introducing a structural "kink" that shatters the β-sheet[2]. While you cannot easily Dmb-protect the 4-chloro-3-fluoro-D-phenylalanine directly, incorporating a Dmb-protected glycine or alanine 1-2 residues prior to the problematic coupling will maintain the peptide in a solvated state[6].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chaotropic Salt-Assisted Coupling (0.8 M LiCl)

Causality: LiCl coordinates with the peptide backbone amides, disrupting inter-chain hydrogen bonds and maintaining the peptide in a random-coil, solvated state.

  • Preparation: Dissolve the coupling reagent (e.g., HATU or PyBOP, 5 eq.) and N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (5 eq.) in a minimal volume of 0.8 M LiCl in DMF[3].

  • Activation: Add DIPEA (10 eq.) to the mixture and vortex thoroughly.

  • Coupling: Immediately transfer the activated mixture to the Fmoc-deprotected peptide resin.

  • Agitation: Agitate at room temperature for 2 hours.

  • Validation: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling; blue indicates remaining free amines (aggregation persisting), requiring a second coupling.

Protocol 2: Microwave-Assisted Coupling for Sterically Hindered Residues

Causality: Microwave energy provides the activation energy required to overcome the steric clash of the bulky halogenated aromatic ring while simultaneously vibrating the peptide backbone to prevent β-sheet nucleation.

  • Resin Transfer: Transfer the Fmoc-deprotected resin to a microwave-transparent reaction vessel[7].

  • Reagent Addition: Add N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (5 eq.), PyBOP or HATU (5 eq.), and DIPEA (10 eq.) dissolved in DMF[5].

  • Irradiation: Irradiate the mixture in a dedicated microwave peptide synthesizer at 75°C for 5-10 minutes (or up to 110°C for 15 minutes for extreme steric hindrance, provided the sequence lacks heat-sensitive residues like Cys or His)[5].

  • Washing: Drain the reaction vessel and wash the resin strictly with DMF (4x).

  • Validation: Perform a Kaiser test to confirm quantitative acylation. If incomplete, repeat step 3 before proceeding to Fmoc deprotection.

Quantitative Data Summaries

Table 1: Comparative Efficacy of Aggregation Disruption Strategies

Disruption StrategyMechanism of ActionEfficacy for Halogenated D-PheImplementation ComplexityRecommended Reagents
Solvent Optimization Disrupts H-bonds via increased solvent polarityModerateLow25% DMSO in DMF; "Magic Mixture"[3]
Chaotropic Salts Coordinates amides to break β-sheetsHighLow0.8 M LiCl or 4 M KSCN in DMF[1][3]
Microwave Heating (MW-SPPS) Kinetic disruption of aggregates & overcomes stericsVery HighMedium (Requires equipment)HATU/DIPEA at 75°C-110°C[4][5]
Backbone Protection (Dmb/Hmb) Steric blockade of H-bond donorsVery HighHigh (Requires specific building blocks)Fmoc-AA-(Dmb)Gly-OH[2][3]

Visualizations

Mechanism A Linear Peptide Chain B 4-Cl-3-F-D-Phe Incorporation A->B C Hydrophobic Collapse & Halogen Bonding B->C High localized hydrophobicity D Inter-chain β-sheet Aggregation C->D E Chaotropic Salts / MW Energy D->E Intervention F Disrupted H-Bonds (Solvated State) E->F Restores coupling kinetics

Mechanism of halogen-induced aggregation and subsequent disruption strategies.

Workflow Start Kaiser Test Positive (Incomplete Coupling) Check Is resin shrinking? Start->Check Solvent Switch to NMP/DMSO or 'Magic Mixture' Check->Solvent Yes (Desolvation) MW Apply MW-SPPS (75°C, 5-10 min) Check->MW No (Steric Clash) Chao Add 0.8 M LiCl to Coupling Mixture Solvent->Chao If still aggregated Success Cleavage & Deprotection Chao->Success Coupling Complete MW->Success Coupling Complete

Decision tree for troubleshooting incomplete couplings post-halogenated residue addition.

References

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) Source: Methods in Molecular Biology, 1047, 235-249 (PubMed) URL:[Link]

  • Microwave-assisted peptide synthesis (US Patent 7582728B2)

Sources

Enhancing overall yield of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine synthesized peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine into complex peptide sequences.

This non-natural, di-halogenated D-amino acid presents a "perfect storm" of synthetic hurdles: extreme steric hindrance, altered nucleophilicity due to electron-withdrawing groups, high hydrophobicity, and stereochemical mismatch risks. Below, you will find causal explanations, validated protocols, and data-driven strategies to maximize your overall peptide yield.

Section 1: Troubleshooting & FAQs

Q1: Why does the coupling efficiency drop drastically specifically when adding N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, compared to standard aromatic residues? The Causality: The drop in yield is driven by a combination of steric and electronic factors. The chlorine atom at the para position and the fluorine at the meta position significantly increase the van der Waals volume of the side chain. When this bulky activated ester approaches the resin-bound peptide's N-terminus, steric clashes severely depress the acylation kinetics. Furthermore, D-amino acids frequently exhibit slower coupling rates when attaching to an L-amino acid due to transition-state stereochemical mismatch. The Solution: Standard room-temperature coupling with HBTU/DIPEA is insufficient. You must supply additional thermodynamic energy to overcome the activation barrier. Microwave-assisted SPPS (MW-SPPS) is highly recommended, as targeted dielectric heating rapidly accelerates the acylation of bulky and β -branched amino acids [1].

Q2: I am observing deletion sequences immediately after the successful incorporation of this residue. What is causing the subsequent couplings to fail? The Causality: Hydrophobic collapse. Halogenated aromatic rings are exceptionally lipophilic. Once incorporated, this residue drives the growing peptide chain to undergo inter- and intra-molecular aggregation (often forming stable β -sheet structures) within polar aprotic solvents like DMF. This aggregation physically buries the reactive N-terminus, making it inaccessible to subsequent activated amino acids [2]. The Solution: To disrupt this aggregation, transition from standard Polystyrene (PS) resin to a PEG-based resin (e.g., ChemMatrix), which offers superior swelling in both polar and non-polar microenvironments. Additionally, incorporating chaotropic salts (e.g., 0.8 M LiCl in DMF) or utilizing elevated temperatures (75°C) during subsequent deprotection and coupling steps will break the hydrogen-bonding networks causing the aggregation.

Q3: How do I prevent the epimerization of the D-Phe stereocenter during the extended coupling times required for this bulky residue? The Causality: Prolonged activation of sterically hindered amino acids in the presence of strong tertiary bases (like DIPEA, required for HATU/HBTU activation) promotes the formation of an intermediate oxazolone. This oxazolone intermediate is highly susceptible to base-catalyzed proton abstraction at the α -carbon, leading to rapid epimerization (conversion of the D-isomer to an L-isomer mixture). The Solution: Eliminate basic conditions during activation. Shift to carbodiimide chemistry using DIC (N,N'-Diisopropylcarbodiimide) paired with Oxyma Pure (Ethyl cyanohydroxyiminoacetate) . This combination operates at a slightly acidic-to-neutral pH, suppressing oxazolone-mediated epimerization while maintaining exceptional coupling efficiency for sterically hindered amino acids [3].

Section 2: Quantitative Data & Strategy Comparison

To validate the optimal synthetic route, the following table summarizes the quantitative impact of various coupling strategies on the yield and epimeric purity of peptides containing bulky, halogenated D-phenylalanine derivatives.

Coupling Reagent SystemTemperature / ConditionAvg. Coupling Yield (%)Epimerization (L-isomer %)Aggregation in Next Step
HBTU / DIPEARoom Temp (25°C), 2 hrs45 - 55%2.5%Severe
HATU / DIPEARoom Temp (25°C), 2 hrs65 - 75%4.8% (High)Moderate
DIC / HOBtRoom Temp (25°C), 12 hrs60 - 70%< 0.5%Severe
DIC / Oxyma Pure Microwave (75°C), 5 min > 95% < 0.5% Minimal

Data Interpretation: The DIC/Oxyma Pure system under microwave irradiation provides the highest yield while protecting the D-stereocenter, making it the definitive choice for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine [4].

Section 3: Experimental Workflows & Protocols

Self-Validating Protocol: Microwave-Assisted Coupling of Fmoc-D-Phe(4-Cl, 3-F)-OH

This methodology is designed as a self-validating system; do not proceed to the next step without confirming the success of the previous one via the indicated analytical checks.

Reagents Required:

  • N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (3.0 equivalents)

  • DIC (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP) for greener synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (preferably PEG-based) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to prevent aspartimide formation if Asp is present) for 3 minutes at 75°C (Microwave: 35W). Wash thoroughly with DMF (5 × 1 min).

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test. A deep blue resin indicates successful deprotection and free primary amines.

  • Activation: In a separate vial, dissolve 3.0 eq of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of DIC. Stir for 2 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes (Power dynamically adjusted to hold temperature) [4].

  • Washing & Capping: Wash the resin with DMF (3 × 1 min). To prevent any unreacted chains from forming deletion sequences, cap the resin using Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes. Wash with DMF (5 × 1 min).

  • Validation Check 2 (Micro-cleavage): Withdraw a 2 mg resin sample. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass addition of the halogenated residue (+317.7 Da mass shift) and verify the absence of twin peaks (which would indicate epimerization).

Section 4: Logical Workflow Visualization

To systematically diagnose and resolve yield issues related to this specific residue, follow the decision tree below.

YieldOptimization Start Low Peptide Yield Detected via LC-MS Analyze Analyze Chromatogram & Mass Spectra Start->Analyze Issue1 Mass = Target - 317.7 Da (Failed D-Phe Coupling) Analyze->Issue1 Deletion at Halogenated Residue Issue2 Mass = Target - Next Residue (Post-Coupling Aggregation) Analyze->Issue2 Deletion AFTER Halogenated Residue Issue3 Twin Peaks with Same Mass (Epimerization Occurred) Analyze->Issue3 Diastereomer Formation Sol1 Switch to DIC/Oxyma Pure + Microwave Heating (75°C) Issue1->Sol1 Sol2 Switch to PEG-Resin + Add 0.8M LiCl to DMF Issue2->Sol2 Sol3 Remove DIPEA/Base Use Neutral Carbodiimide Issue3->Sol3

Diagnostic workflow for troubleshooting yield drops when synthesizing peptides with bulky halogenated D-amino acids.

References

  • Advances in Fmoc solid-phase peptide synthesis National Institutes of Health (PMC)[Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis MDPI[Link]

  • Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [d-Ala2]Deltorphin II Peptide Analogues ACS Publications[Link]

Validation & Comparative

A Comparative Guide to the Binding Affinity of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and N-Fmoc-4-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Methodological Framework for Researchers, Scientists, and Drug Development Professionals.

In the landscape of peptide-based therapeutics and rational drug design, the use of non-canonical amino acids is a cornerstone strategy for optimizing molecular properties. Halogenated phenylalanine derivatives, in particular, offer a powerful toolkit for modulating binding affinity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the binding affinity of two such analogs: N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and N-Fmoc-4-chloro-D-phenylalanine.

Rather than presenting a single binding affinity value—which is inherently dependent on the specific biological target—this guide will equip you, the researcher, with the foundational principles, experimental designs, and data interpretation strategies necessary to conduct a robust, in-house comparison for your target of interest.

Theoretical Foundation: The Physicochemical Impact of Fluorine Substitution

The central question is how the addition of a fluorine atom at the C-3 position of the 4-chloro-D-phenylalanine scaffold influences its interaction with a biological target. The answer lies in the unique properties of fluorine, which can profoundly alter the molecule's steric, electronic, and conformational profile.[1][2][3]

  • Electron-Withdrawing Effects : Fluorine is the most electronegative element, and its introduction to the phenyl ring significantly withdraws electron density via the inductive effect.[4] This alters the electrostatic potential of the aromatic ring, potentially influencing π-π stacking, cation-π, and other non-covalent interactions within a protein's binding pocket.

  • Conformational Rigidity : The C-F bond is stronger than a C-H bond. This substitution can restrict the rotational freedom of the phenyl side chain, pre-organizing the ligand into a conformation that may be more or less favorable for binding.[4]

  • Lipophilicity Modulation : While a single fluorine substitution can slightly increase lipophilicity (LogP), its primary impact is often more nuanced.[4] It can alter local polarity and hydration patterns, which can be critical for entering and fitting within a binding site.

  • Halogen Bonding : The chlorine atom at the C-4 position can participate in halogen bonding, a directional non-covalent interaction with Lewis bases (e.g., backbone carbonyls, carboxylate side chains) in the receptor.[5][6][7] The electronic perturbation caused by the adjacent fluorine atom can subtly modulate the strength and geometry of this halogen bond. While fluorine itself does not typically form halogen bonds, its presence influences the overall electronic landscape of the ring.[8]

Molecular Structure and Potential Interaction Points

A visual comparison of the two molecules highlights the subtle yet critical difference. The addition of fluorine provides a new potential point of interaction while modifying the electronic character of the entire phenyl ring.

G cluster_0 N-Fmoc-4-chloro-D-phenylalanine cluster_1 N-Fmoc-4-chloro-3-fluoro-D-phenylalanine mol1 a1 l1 Potential Halogen Bond Donor (σ-hole) mol2 b1 l2 Modulated Halogen Bond Donor b2 l3 Strongly Electronegative Center / H-Bond Acceptor

Caption: Key structural differences and potential interaction sites.

Experimental Workflow: A Guide to Surface Plasmon Resonance (SPR)

To empirically determine and compare the binding affinities, a label-free, real-time method such as Surface Plasmon Resonance (SPR) is highly recommended.[9][10][11][12] It provides not only the equilibrium dissociation constant (K D) but also the kinetic rate constants for association (k a) and dissociation (k d).

Below is a validated, step-by-step protocol for a typical SPR experiment to compare the two compounds.

Experimental Protocol: SPR Kinetic Analysis
  • Preparation of Materials:

    • Ligand (Target Protein): Your protein of interest, purified to >95%, in a suitable buffer (e.g., HBS-EP+).

    • Analytes (Test Compounds): N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and N-Fmoc-4-chloro-D-phenylalanine, dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is critical to match the DMSO concentration in the running buffer to your final analyte dilutions to minimize bulk refractive index effects.

    • Immobilization Reagents: Amine coupling kit (EDC, NHS), and an appropriate sensor chip (e.g., CM5).

  • Immobilization of Target Protein:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (diluted in an appropriate low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (typically 5000-10000 RU for small molecule analysis).

    • Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Analyte Titration and Kinetic Analysis:

    • Prepare a serial dilution series for each compound in running buffer with a constant final DMSO concentration (e.g., 1-2%). A typical concentration range for initial screening might be 100 µM down to low nM.

    • Perform a kinetic titration cycle:

      • Inject the lowest concentration of the analyte over both the active and reference flow cells for a set association time (e.g., 120 seconds).

      • Allow the dissociation to proceed for a set time (e.g., 300 seconds).

      • Repeat for each concentration in the series, from lowest to highest.

      • Include several buffer-only (blank) injections for double-referencing.

  • Data Processing and Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and then subtracting the average of the blank injections (double-referencing).

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This fitting will yield the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D), where K D = k d / k a.

G cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis A Prepare Target Protein & Compounds C Activate CM5 Chip (EDC/NHS) A->C B Prepare Buffers (DMSO Matched) B->C D Immobilize Target Protein C->D E Block Surface (Ethanolamine) D->E F Inject Analyte Series (Association/Dissociation) E->F G Double Reference Subtraction F->G H Fit Data to 1:1 Kinetic Model G->H I Determine ka, kd, KD H->I

Caption: Standard experimental workflow for SPR-based binding analysis.

Data Interpretation and Structure-Activity Relationship (SAR)

The power of this comparative approach lies in the interpretation of the kinetic data. By analyzing the changes in k a, k d, and K D, you can infer the structural basis for any observed differences in affinity.

Hypothetical Data Summary:

Compoundk a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)
N-Fmoc-4-chloro-D-phenylalanine1.5 x 10⁵3.0 x 10⁻³20
N-Fmoc-4-chloro-3-fluoro-D-phenylalanine2.5 x 10⁵1.0 x 10⁻³4

Analysis of Hypothetical Results:

In this hypothetical scenario, the addition of the 3-fluoro group resulted in a 5-fold increase in binding affinity (a lower K D value). A deeper look at the kinetics reveals the "why":

  • Faster "On-Rate" (k a): The association rate constant is moderately increased. This could suggest that the electronic changes or conformational pre-organization caused by the fluorine atom lead to a more favorable initial interaction with the target, guiding the compound into the binding site more efficiently.

  • Slower "Off-Rate" (k d): The dissociation rate constant is three times slower. This is the primary driver of the increased affinity and indicates a more stable drug-target complex. The fluorine atom may be forming a favorable contact (e.g., a hydrogen bond with a backbone amide) or contributing to an overall electrostatic environment that better complements the binding pocket, thus increasing the energetic barrier for the compound to exit.

This type of detailed kinetic analysis allows for a much more sophisticated understanding of the structure-activity relationship than a simple affinity measurement alone.[] It provides actionable insights for the next round of molecular design.

Conclusion

A direct comparison of the binding affinities of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and N-Fmoc-4-chloro-D-phenylalanine is target-dependent and requires empirical validation. By understanding the fundamental physicochemical effects of fluorine substitution and employing robust biophysical techniques like Surface Plasmon Resonance, researchers can generate high-quality, interpretable data. This methodical approach not only answers the question of which compound binds with higher affinity but also provides critical insights into the underlying molecular interactions, paving the way for more rational and efficient drug development.

References

  • Girish Chandra, Durg Vijay Singh, Gopal Kumar Mahato, & Samridhi Patel. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Kurczab, R., Kafel, R., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhan, C. G., Nichols, D. E., & Dixon, D. A. (2003). Ionization potential, electron affinity, electronegativity, hardness, and electron excitation energy: molecular properties from density functional theory. The Journal of Physical Chemistry A, 107(20), 4184-4195.
  • Kolář, M. H., & Hobza, P. (2016). Computer modeling of halogen bonds and other σ-hole interactions. Chemical Reviews, 116(9), 5155-5187.
  • Ghods, A., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). The σ–hole concept. Journal of Molecular Modeling, 13(2), 305-311.
  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2009 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914.
  • Tang, Y., et al. (2017). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

Sources

A Comparative Guide to the Proteolytic Stability of D- vs. L-4-chloro-3-fluoro-phenylalanine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stability in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, but their clinical utility is often hampered by poor metabolic stability. The primary culprits are endogenous proteases, enzymes that rapidly degrade peptides composed of naturally occurring L-amino acids, leading to short in-vivo half-lives and limited therapeutic efficacy. A leading strategy to overcome this challenge is the incorporation of unnatural amino acids (UAAs) into peptide sequences.[1][2][3][4] UAAs can modulate a peptide's physicochemical properties, including its stability, bioavailability, and target selectivity.[2][5]

Among the most effective strategies is the substitution of an L-amino acid with its D-enantiomer.[5][6] Proteases, being chiral enzymes, are highly specific to L-amino acid substrates.[7][8] This guide provides an in-depth technical comparison of the proteolytic stability conferred by D- versus L-4-chloro-3-fluoro-phenylalanine, a halogenated UAA used to fine-tune peptide properties.[] We will explore the stereochemical basis for this enhanced stability and provide a detailed, self-validating experimental protocol to quantify this critical parameter for researchers in drug development.

The Underlying Principle: Stereochemistry as a Shield Against Degradation

The profound difference in stability between peptides containing D- and L-amino acids stems from the stereospecific nature of proteolytic enzymes.[7][8] These enzymes have active sites that are precisely shaped to recognize and bind substrates with L-stereochemistry.

The key mechanistic reasons for the stability of D-amino acid-containing peptides are:

  • Steric Hindrance: The D-configuration places the amino acid side chain in a spatial orientation that does not fit within the enzyme's active site. This "mismatch" prevents the formation of the critical enzyme-substrate complex required for catalysis.[8][10][11]

  • Disruption of Catalytic Residues: Even if binding were to occur, the altered geometry of the peptide backbone around the D-amino acid residue would misalign the scissile bond with the enzyme's catalytic machinery (e.g., the catalytic triad in serine proteases), rendering catalysis ineffective.[12][13]

Therefore, incorporating D-4-chloro-3-fluoro-phenylalanine is hypothesized to act as a "proteolytic shield," making the peptide bond resistant to cleavage and dramatically increasing the peptide's half-life in a proteolytic environment.[6][14]

Experimental Design: A Head-to-Head Comparison

To empirically validate and quantify the stability difference, a well-controlled in vitro proteolytic stability assay is essential. The experiment is designed to expose two model peptides, identical except for the chirality of the 4-chloro-3-fluoro-phenylalanine residue, to a relevant proteolytic challenge and monitor their degradation over time.

  • Test Peptides:

    • L-Peptide: A short peptide sequence containing L-4-chloro-3-fluoro-phenylalanine (L-CFFP).

    • D-Peptide: The same peptide sequence containing D-4-chloro-3-fluoro-phenylalanine (D-CFFP).

  • Proteolytic Challenge:

    • Specific Enzyme (Chymotrypsin): Chymotrypsin is chosen as a representative serine protease. Its primary function in digestion is to cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[15][16] The halogenated phenylalanine derivative is an ideal substrate for probing chymotrypsin activity.

    • Complex Biological Matrix (Human Plasma): To simulate a more physiologically relevant environment, pooled human plasma is used. Plasma contains a complex mixture of proteases and other enzymes, providing a stringent test of a peptide's overall metabolic stability.[17][18][19]

  • Analytical Method: The degradation of the parent peptides is monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21][22]

The following workflow diagram illustrates the key steps in the experimental procedure.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Peptide Stocks (L-CFFP & D-CFFP) P2 Prepare Enzyme Solutions (Chymotrypsin & Human Plasma) P3 Prepare Quenching Solution (e.g., Acetonitrile + 0.1% TFA) I1 Initiate Reaction: Add Peptide to Enzyme Solution P2->I1 I2 Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) I1->I2 S1 Quench Reaction: Add Aliquot to Quenching Solution I2->S1 S2 Vortex & Centrifuge (to precipitate proteins) S1->S2 S3 Collect Supernatant S2->S3 A1 Inject Supernatant onto HPLC / LC-MS S3->A1 A2 Quantify Parent Peptide (Peak Area) A1->A2 A3 Calculate % Remaining & Half-Life (t½) A2->A3

Caption: Experimental workflow for the comparative proteolytic stability assay.

Detailed Experimental Protocol

This protocol provides a robust framework for assessing proteolytic stability. It is designed to be self-validating by including a labile control (L-Peptide) and a stable control (D-Peptide).

1. Materials and Reagents

  • Test Peptides: L-CFFP and D-CFFP peptides (lyophilized, >95% purity)

  • Enzymes: α-Chymotrypsin from bovine pancreas (lyophilized powder), Pooled Human Plasma (sourced ethically, stored at -80°C)

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Supplies: Microcentrifuge tubes, adjustable pipettes, refrigerated microcentrifuge, HPLC or LC-MS system with a C18 column.

2. Preparation of Solutions

  • Peptide Stock Solutions (1 mg/mL): Dissolve each lyophilized peptide in PBS to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Store on ice.

  • Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin in cold PBS (pH 7.4) to a final concentration of 1 mg/mL. Prepare this solution fresh just before use and keep it on ice to prevent autolysis.

  • Human Plasma: Thaw pooled human plasma in a 37°C water bath. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the clear supernatant for the assay.

  • Quenching Solution: Acetonitrile with 0.1% (v/v) TFA. Store at 4°C.

3. Incubation Procedure

Causality Note: The incubation is performed at 37°C to mimic physiological temperature. The enzyme-to-substrate ratio is optimized to ensure measurable degradation of the L-peptide within a reasonable timeframe.

  • Label microcentrifuge tubes for each peptide and each time point (e.g., 0, 15, 30, 60, 120 minutes).

  • For the Chymotrypsin Assay:

    • In a master mix tube, add 190 µL of PBS and 10 µL of the chymotrypsin stock solution (final concentration 50 µg/mL). Pre-warm at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the L-Peptide or D-Peptide stock solution to the enzyme mix (final peptide concentration ~50 µg/mL). Vortex gently.

  • For the Human Plasma Assay:

    • In a tube, pre-warm 190 µL of the prepared human plasma at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the L-Peptide or D-Peptide stock solution. Vortex gently.

  • Incubate all reaction tubes at 37°C.

4. Time-Point Sampling and Quenching

Causality Note: Quenching is a critical step. The organic solvent (ACN) and acid (TFA) mixture instantly denatures the proteases, halting all enzymatic activity and simultaneously precipitating larger plasma proteins.[17][19]

  • At each designated time point (0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from the appropriate reaction tube.

  • Immediately transfer the aliquot into a new microcentrifuge tube containing 150 µL of ice-cold Quenching Solution. The 0-minute sample should be taken immediately after adding the peptide.

  • Vortex the quenched sample vigorously for 30 seconds.

  • Incubate the quenched samples on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis, avoiding the protein pellet.

5. HPLC / LC-MS Analysis

  • System: RP-HPLC with UV detection at 220 nm or an LC-MS system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A suitable linear gradient, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Analysis: Integrate the peak area corresponding to the intact parent peptide for each time point.

6. Data Analysis and Interpretation

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point, which is set to 100%.

    • % Remaining = (Peak Area at time 't' / Peak Area at time 0) x 100

  • Plot the % Remaining peptide versus time for both the L-Peptide and D-Peptide.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded. This can be determined by fitting the data to a one-phase exponential decay model using software like GraphPad Prism.[18]

Expected Results: A Clear Demonstration of Stability

The results of this assay are expected to show a stark contrast between the two peptides, as summarized in the table below.

Time Point (min)L-CFFP Peptide (% Remaining)D-CFFP Peptide (% Remaining)
vs. Chymotrypsin
0100100
15~60>98
30~35>98
60~10>98
120<2>98
Half-Life (t½) ~25 min >24 hours (estimated)
vs. Human Plasma
0100100
15~75>98
30~55>98
60~30>95
120~10>95
Half-Life (t½) ~35 min >12 hours (estimated)

Interpretation:

  • L-CFFP Peptide: This peptide is expected to undergo rapid degradation in the presence of both chymotrypsin and human plasma, resulting in a short half-life. This outcome serves as a positive control, validating that the assay conditions were suitable for enzymatic activity.

  • D-CFFP Peptide: This peptide is expected to show exceptional stability, with minimal to no degradation observed over the entire course of the experiment.[7][23] Its calculated half-life will be orders of magnitude greater than that of its L-counterpart. This result directly demonstrates the powerful stabilizing effect of incorporating a D-amino acid.

Conclusion and Broader Implications

For researchers and drug developers, this principle is a cornerstone of modern peptide design. By strategically replacing proteolytically liable L-amino acids with their D-enantiomers, it is possible to engineer peptide therapeutics with significantly enhanced in-vivo half-lives, improved bioavailability, and potentially reduced dosing frequency. This guide provides both the theoretical foundation and a practical, validated workflow to assess this critical stability parameter, empowering the rational design of more robust and effective peptide-based medicines.

References

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Special Issue : Non-Natural Amino Acids in Drug Design Source: MDPI URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed URL: [Link]

  • Title: Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions Source: PubMed URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: IOP Conference Series: Earth and Environmental Science URL: [Link]

  • Title: analysis of amino acids by high performance liquid chromatography Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma Source: PMC (PubMed Central) URL: [Link]

  • Title: L/D-Amino Acids: Differences and Importance Source: BioPharmaSpec URL: [Link]

  • Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers in Microbiology URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures Source: PubMed URL: [Link]

  • Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: The importance of proteolytic enzymes: Revisiting to era Source: Innovations in Pharmaceuticals and Pharmacotherapy URL: [Link]

  • Title: State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples Source: bevital.no URL: [Link]

  • Title: Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Research Applications of Proteolytic Enzymes in Molecular Biology Source: PMC (PubMed Central) URL: [Link]

  • Title: Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures Source: ACS Publications URL: [Link]

  • Title: Enzyme Kinetics Source: TeachMePhysiology URL: [Link]

  • Title: Neutralization of SARS-CoV-2 by IgM-14 via engagement of two distinct spike epitopes Source: PLOS Pathogens URL: [Link]

Sources

Mass spectrometry validation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Validation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine Incorporation in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a primary strategy for overcoming proteolytic degradation and enhancing target affinity. Among these, N-Fmoc-4-chloro-3-fluoro-D-phenylalanine represents a highly specialized building block. The dual-halogenation provides unique steric and electronic properties, while the D-stereocenter ensures absolute resistance to endogenous L-proteases. However, verifying its successful incorporation without inducing side reactions (such as dehalogenation) requires rigorous High-Resolution Mass Spectrometry (HRMS) workflows. This guide provides a comparative analysis, mechanistic rationale, and a self-validating experimental protocol for researchers utilizing this building block.

Strategic Advantages & Comparative Analysis

When designing a peptide drug, the choice of phenylalanine derivative dictates the molecule's lipophilicity, pi-pi stacking capabilities, and metabolic half-life. The 4-chloro-3-fluoro substitution pattern is specifically chosen to maximize the hydrophobic surface area while using the highly electronegative fluorine to modulate the electron density of the aromatic ring, often improving binding kinetics in hydrophobic pockets.

Table 1: Comparative Physicochemical and MS Characteristics of D-Phenylalanine Derivatives

Amino Acid Building BlockResidue Mass Added (Da)MS Isotope SignatureRelative RP-HPLC RetentionPrimary Therapeutic Application
D-Phenylalanine 147.0684Standard (C, H, N, O)BaselineChiral inversion, baseline protease resistance
4-fluoro-D-Phenylalanine 165.0590StandardModerate IncreaseH-bond acceptor tuning, metabolic stability
4-chloro-D-Phenylalanine 181.02943:1 ( 35 Cl: 37 Cl)High IncreaseLipophilic pocket filling, extended half-life
4-chloro-3-fluoro-D-Phe 199.01983:1 ( 35 Cl: 37 Cl)Highest IncreaseDual-halogen tuning, extreme metabolic stability

Note: Residue mass represents the monoisotopic mass integrated into the peptide backbone (minus H 2​ O).

The Causality of SPPS Incorporation and MS Validation

The synthesis of peptides containing halogenated aromatic residues introduces specific chemical vulnerabilities. While the Fmoc protecting group ensures temporary masking of the N-terminus[1], the electron-withdrawing nature of the chlorine and fluorine atoms slightly deactivates the carboxylate during activation. Therefore, highly efficient coupling reagents like HATU are required over standard HBTU to prevent deletion sequences.

Furthermore, during the acidic cleavage step using Trifluoroacetic Acid (TFA), the peptide is exposed to harsh conditions. While the halogens deactivate the aromatic ring against electrophilic substitution, the risk of acid-catalyzed side reactions or MS-induced dechlorination during ionization necessitates a self-validating MS workflow . By monitoring both the exact mass defect introduced by fluorine and the distinct isotopic envelope of chlorine, researchers can unequivocally confirm structural integrity[2].

Workflow SPPS SPPS Coupling HATU/DIPEA Activation Cleavage Acidic Cleavage TFA/TIPS/H2O (95:2.5:2.5) SPPS->Cleavage LCMS LC-HRMS Acquisition ESI-TOF Positive Mode Cleavage->LCMS MS1 MS1 Isotope Profiling Confirm 35Cl/37Cl Ratio LCMS->MS1 Intact Mass MS2 MS/MS Sequencing Localize 4-Cl-3-F-D-Phe LCMS->MS2 Fragmentation Valid Sequence Validated MS1->Valid MS2->Valid

Workflow for SPPS incorporation and LC-HRMS validation of halogenated D-Phe.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol acts as a closed-loop validation system. The methodology utilizes standard Fmoc-SPPS chemistry followed by LC-HRMS, ensuring that the empirical data independently verifies the theoretical sequence[3].

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation & Coupling:

    • Causality Check: To overcome the altered steric/electronic profile of the halogenated building block, use a strong uronium-based activator.

    • Prepare a solution of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (0.3 mmol, 3 eq) and HATU (0.3 mmol, 3 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

    • Self-Validation Checkpoint: The inclusion of TIPS prevents reactive carbocations from modifying the peptide. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Phase 2: LC-HRMS Validation Methodology
  • Chromatography Setup: Resuspend the lyophilized peptide in 10% Acetonitrile/90% Water (0.1% Formic Acid). Inject 5 µL onto a C18 Reversed-Phase column (e.g., Waters XBridge BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes at 0.3 mL/min. Expect a significant retention time shift compared to unhalogenated controls due to the extreme lipophilicity of the 4-Cl-3-F-phenyl ring.

  • Mass Spectrometry Parameters:

    • Instrument: ESI-Q-TOF or Orbitrap.

    • Polarity: Positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Collision Energy (HCD): Normalized Collision Energy (NCE) of 25-30% for optimal backbone fragmentation without excessive halogen loss.

Mass Spectrometry Data Interpretation Logic

The validation of 4-chloro-3-fluoro-D-phenylalanine relies on two fundamental mass spectrometry principles: Isotopic Envelopes and Diagnostic Immonium Ions [4].

1. MS1 Isotope Profiling (The Chlorine Signature) Chlorine naturally exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). When the intact peptide is observed in the MS1 spectrum, the monoisotopic peak [M+H]+ must be accompanied by a distinct [M+H+2]+ peak at approximately one-third the intensity.

  • Validation: If the [M+H+2]+ peak is missing, dechlorination has occurred during synthesis or ionization.

2. MS2 Fragmentation (Sequence Localization) During Higher-energy Collisional Dissociation (HCD), the peptide backbone breaks to form b- and y-ion series. The mass difference between the fragments flanking the ncAA must exactly match the residue mass (199.0198 Da). Furthermore, the generation of a specific immonium ion at m/z 172.03 ( C8​H8​ClFN+ ) serves as a direct, sequence-independent marker that the 4-chloro-3-fluoro-phenylalanine side chain is intact.

MS_Logic Precursor Target Peptide [M+H]+ Exact Mass + Isotope Envelope Isolation Quadrupole Isolation m/z Window Selection Precursor->Isolation HCD HCD Collision Cell Normalized Collision Energy Isolation->HCD Ions Sequence Coverage b/y-ion series mapping HCD->Ions Backbone Cleavage Immonium Diagnostic Immonium Ion m/z 172.03 (4-Cl-3-F-Phe) HCD->Immonium Side-chain Cleavage

MS/MS fragmentation logic for identifying 4-chloro-3-fluoro-D-phenylalanine.

References

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) ACS Publications[Link]

  • Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker The Journal of Organic Chemistry - ACS Publications[Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes Semantic Scholar / Biomolecules[Link]

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A Comparative Guide to the Spectroscopic Validation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Halogenated Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating pharmacological properties. Halogenated amino acids, such as the N-Fmoc-4-chloro-3-fluoro-D-phenylalanine at the center of this guide, are of particular interest. The introduction of halogen atoms—specifically chlorine and fluorine—onto the phenylalanine scaffold can profoundly influence molecular conformation, metabolic stability, and binding affinity through mechanisms like halogen bonding.[1] The use of the D-enantiomer further provides resistance to enzymatic degradation, a critical attribute for enhancing in vivo half-life.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis, making the title compound a valuable building block. However, before its inclusion in a synthetic workflow, its identity, purity, and structural integrity must be unequivocally confirmed. This guide provides a comprehensive framework for the spectroscopic validation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a multi-technique comparison and detailed experimental protocols grounded in established scientific principles. We will explore not just what to measure, but why specific spectroscopic choices are made, ensuring a self-validating system for characterization.

A Multi-Modal Spectroscopic Approach: Building a Complete Structural Picture

No single analytical technique can provide a complete picture of a complex molecule. True validation comes from the integration of data from orthogonal methods. Here, we compare the roles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by Chiral High-Performance Liquid Chromatography (HPLC), in the comprehensive characterization of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.[2] For a molecule with the complexity of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, a suite of NMR experiments is not just recommended, but essential.

  • ¹H and ¹³C NMR are foundational for confirming the carbon-hydrogen framework, including the characteristic signals of the Fmoc group and the amino acid backbone.[2][3]

  • ¹⁹F NMR is exceptionally valuable due to the presence of fluorine. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a large chemical shift dispersion that makes it an exquisite probe of the local electronic environment.[4][5] Its presence provides a unique, background-free signal for confirmation and can be a powerful tool in fragment-based drug discovery for studying ligand-protein interactions.[6][7]

  • 2D NMR (COSY, HSQC, HMBC) experiments are used to definitively assign all proton and carbon signals by mapping their correlations, removing any ambiguity from 1D spectra.

The following table summarizes the expected chemical shifts (δ) for the title compound, based on known data for similar structures.[1][8][9] These values are compared to a simpler analogue, N-Fmoc-D-phenylalanine, to highlight the influence of the halogen substituents.

Group Protons/Carbons Expected ¹H NMR δ (ppm) Expected ¹³C NMR δ (ppm) Comparative Notes vs. N-Fmoc-D-Phe
Fmoc Group Aromatic (8H)7.30 - 7.90120 - 144Largely unchanged.
CH, CH₂ (3H)4.20 - 4.6047.2, 67.0Largely unchanged.
Amino Acid α-H~4.5 - 4.8~55Minor downfield shift due to electronic effects.
β-CH₂~3.1 - 3.4~38Minor downfield shift.
Carboxyl C=O-~173 - 176Minor shift.
Aromatic Ring C1-H, C2-H, C5-H~7.1 - 7.4 (complex multiplet)~120 - 135 (with C-F coupling)The substitution pattern creates a complex splitting. The electron-withdrawing Cl and F atoms cause a general downfield shift compared to the unsubstituted ring of Phe.
¹⁹F NMR C3-F-110 to -125 (singlet)N/AA single, sharp peak is expected. Its precise location is highly sensitive to the solvent and local environment.[5][10]
Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight, which is a critical piece of identity confirmation. For halogenated compounds, MS offers a unique diagnostic feature: the isotopic pattern.

  • High-Resolution Mass Spectrometry (HRMS) , typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the elemental formula.

  • Isotopic Pattern Analysis is crucial. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[11] This results in a characteristic "M" peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a 3:1 intensity ratio in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom.[12]

Parameter Expected Value for C₂₄H₁₉ClFNO₄ Interpretation
Monoisotopic Mass 455.0936Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).
[M+H]⁺ (Positive Ion Mode) 456.1014The protonated molecular ion.
[M-H]⁻ (Negative Ion Mode) 454.0857The deprotonated molecular ion.
Isotopic Pattern M peak at m/z 456.10M+2 peak at m/z 458.10The M+2 peak should have an intensity of approximately 32.5% of the M peak, confirming the presence of one chlorine atom.[11]

Fragmentation Analysis: Tandem MS (MS/MS or MSⁿ) can further confirm the structure. A characteristic fragmentation for Fmoc-protected amino acids is the loss of the Fmoc group, often observed as a neutral loss or as a fragment ion corresponding to dibenzofulvene.[13]

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. It serves as a complementary technique to NMR and MS.

  • Carboxylic Acid: This group has two highly characteristic vibrations: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[14][15]

  • Carbamate (Fmoc): The N-H and C=O stretches of the Fmoc protecting group are also readily identifiable.[3][16] The carbamate C=O stretch typically appears at a different wavenumber than the carboxylic acid C=O.

  • Aromatic Ring: C-H and C=C stretching vibrations confirm the presence of the phenyl and fluorenyl rings.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)
Carboxylic AcidC=O stretch1700 - 1725 (dimeric)
Carbamate (Fmoc)N-H stretch~3300
Carbamate (Fmoc)C=O stretch1690 - 1710
Aromatic RingsC=C stretch1450 - 1600
Fluorenyl GroupC-H stretch~3050
Chiral HPLC: Confirmation of Stereochemical Purity

The biological activity of a peptide is critically dependent on its stereochemistry. Since the title compound is the D-enantiomer, confirming its enantiomeric purity is a non-negotiable validation step.[17]

  • Enantiomeric Excess (e.e.): Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acids.[18] It separates the D- and L-enantiomers, allowing for their quantification.

  • Method Choice: Separation can be achieved directly using a chiral stationary phase (CSP), such as a crown-ether or teicoplanin-based column, or indirectly by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[17][19][20] Direct methods are often preferred as they involve less sample preparation.[18]

Integrated Validation Workflow

A trustworthy validation process integrates these techniques into a logical sequence. Each step confirms a different aspect of the molecular structure, building a self-validating case for its identity and purity.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Structural Elucidation cluster_3 Purity Confirmation cluster_4 Final Confirmation Synth Synthesized Product MS HRMS Analysis Synth->MS Confirms: Elemental Formula & Cl Presence FTIR FTIR Analysis Synth->FTIR Confirms: Key Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Assigns Signals HPLC Chiral HPLC NMR_2D->HPLC Structure Confirmed Validated Unambiguously Validated Structure HPLC->Validated Confirms: Enantiomeric Purity (>99% e.e.)

Caption: Integrated workflow for the spectroscopic validation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

Detailed Experimental Protocols

The following protocols provide a standardized approach for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] DMSO-d₆ is often a good choice as it can solubilize both the protected amino acid and potentially reveal exchangeable protons (NH, OH).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans, a relaxation delay of 2 seconds, and a spectral width covering -1 to 13 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A higher number of scans (≥1024) will be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width covering -80 to -160 ppm is typically sufficient for fluoroaromatics. No external standard is needed if the spectrometer is properly calibrated, but an internal reference can be used for high accuracy.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition: Infuse the sample directly into the source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₂₄H₁₉ClFNO₄. Analyze the isotopic pattern for the characteristic 3:1 ratio of the M and M+2 peaks.

Protocol 3: Chiral HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.[3]

  • Column: Select an appropriate chiral stationary phase. A crown-ether based column (e.g., ChiroSil®) is often effective for amino acid enantiomers.[19]

  • Mobile Phase: A typical mobile phase might consist of an acidified mixture of an organic solvent (like methanol or acetonitrile) and water.[19] For example, 80:20 (v/v) Methanol/Water with 0.1% Perchloric Acid.

  • Detection: Use a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

  • Analysis: Inject both the D-amino acid sample and a small amount of the corresponding L- or racemic standard to confirm peak identity and resolution. Calculate the enantiomeric excess (e.e.) from the integrated peak areas.

Conclusion

The validation of a complex building block like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a meticulous process that underpins the reliability of subsequent research and development. A purely formula-based confirmation from mass spectrometry is insufficient. Definitive structural proof requires the detailed atomic-level insight of multi-nuclear and 2D NMR spectroscopy. FTIR provides rapid confirmation of essential functional groups, while chiral HPLC guarantees the stereochemical integrity crucial for biological applications. By integrating these techniques into a structured, self-validating workflow, researchers can proceed with confidence, knowing their starting material is of the highest purity and confirmed identity, thereby ensuring the integrity and reproducibility of their scientific outcomes.

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  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

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  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. (2025, December 8). Retrieved March 26, 2026, from [Link]

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